6-Bromo-5-chloro-1-ethyl-2-methyl-1h-benzimidazole
Description
Properties
CAS No. |
90844-65-8 |
|---|---|
Molecular Formula |
C10H10BrClN2 |
Molecular Weight |
273.55 g/mol |
IUPAC Name |
6-bromo-5-chloro-1-ethyl-2-methylbenzimidazole |
InChI |
InChI=1S/C10H10BrClN2/c1-3-14-6(2)13-9-5-8(12)7(11)4-10(9)14/h4-5H,3H2,1-2H3 |
InChI Key |
OEWNKMRDRDABLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=CC(=C(C=C21)Br)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Scaffolding: The Physicochemical and Synthetic Profile of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole
Executive Summary: The Orthogonal Scaffold
In the landscape of medicinal chemistry, 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole represents a high-value "privileged structure." Unlike simple benzimidazoles, this specific halogenation pattern (5-Cl, 6-Br) combined with the N1-ethyl tail creates a molecule with dual utility: it serves as a lipophilic core for bioactive agents (antiviral/anticancer) and as a precision intermediate for orthogonal cross-coupling reactions.
This guide moves beyond basic characterization to explore the causality of its synthesis and the utility of its electronic architecture. We define the "Rational Route" for its production—avoiding the regiochemical ambiguity of direct alkylation—and demonstrate its application in creating complex libraries via site-selective palladium catalysis.
Molecular Architecture & Electronic Properties
The utility of this molecule stems from the distinct electronic environments of the C5 and C6 positions, driven by the N1-ethyl and C2-methyl substituents.
Structural Logic
-
N1-Ethyl Group: Increases lipophilicity (LogP ~3.8), improving membrane permeability compared to the N-H parent. Crucially, it breaks the symmetry of the benzimidazole core, locking the tautomeric state and defining the positions of the halogens.
-
C2-Methyl Group: Provides metabolic stability against oxidative dealkylation and serves as a steric handle, influencing binding affinity in kinase pockets.
-
5-Chloro vs. 6-Bromo: This is the molecule's "reactive engine."
-
C6-Bromine: The C-Br bond is weaker (approx. 276 kJ/mol) and more accessible to oxidative addition by Pd(0) catalysts.
-
C5-Chlorine: The C-Cl bond is stronger (approx. 327 kJ/mol) and remains inert under standard Suzuki/Buchwald conditions, allowing for sequential functionalization.
-
Physicochemical Profile (Calculated & Experimental)
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₀H₁₀BrClN₂ | Core stoichiometry |
| Molecular Weight | 273.56 g/mol | Fragment-based drug design compliant |
| ClogP | 3.8 ± 0.4 | High lipophilicity; suitable for CNS penetration |
| Topological Polar Surface Area | 17.8 Ų | Excellent passive transport potential |
| H-Bond Acceptors | 1 (N3) | Interaction with Ser/Thr residues in pockets |
| pKa (Conjugate Acid) | ~5.6 | Weakly basic; protonated in acidic lysosomes |
| Melting Point | 118–122 °C | Crystalline solid stability |
Synthetic Pathways: The "Rational Route"
A common pitfall in synthesizing this molecule is the direct alkylation of 5-chloro-6-bromo-2-methylbenzimidazole. Due to the similar inductive effects of Cl and Br, N-alkylation yields a difficult-to-separate mixture of the 5-Cl/6-Br and 6-Cl/5-Br isomers [1].
The Superior Protocol: To guarantee the 6-bromo-5-chloro arrangement relative to the 1-ethyl group, we employ a "pre-alkylation" strategy using Nucleophilic Aromatic Substitution (SNAr).
Step-by-Step Protocol
Stage 1: Regioselective Amine Introduction
-
Precursor: 1-bromo-2,5-dichloro-4-nitrobenzene.
-
Reagents: Ethylamine (70% aq.), Ethanol, Et₃N.
-
Conditions: Reflux, 4 hours.
-
Mechanism: The chloride ortho to the nitro group is activated for displacement. The steric bulk of the bromine at C1 directs the nucleophile (ethylamine) to the C2-chloride (which becomes the N1 position in the final ring).
-
Intermediate: N-ethyl-4-bromo-5-chloro-2-nitroaniline.
Stage 2: Nitro Reduction
-
Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water (4:1).
-
Conditions: Reflux, 2 hours.
-
Why Fe/NH₄Cl? Avoids dehalogenation (loss of Br/Cl) often seen with Pd/H₂ hydrogenation.
-
Intermediate: N¹-ethyl-4-bromo-5-chloro-benzene-1,2-diamine.
Stage 3: Cyclization (Phillips Condensation Variant)
-
Reagents: Triethyl orthoacetate (or Acetic acid/HCl).
-
Conditions: Reflux, 6 hours.
-
Outcome: The diamine closes the ring with the two-carbon fragment.
-
Purification: Recrystallization from Ethanol/Water (9:1).
Visualization of the Rational Route
Figure 1: The "Rational Route" ensures the ethyl group is positioned adjacent to the chlorine-bearing carbon, fixing the 5-Cl/6-Br regiochemistry.
Functionalization & Medicinal Utility[1][2][3][4][5][6]
The primary value of This compound lies in its ability to undergo Orthogonal Cross-Coupling . This allows researchers to install a complex pharmacophore at C6 while retaining the C5-chlorine for late-stage modification or lipophilic tuning.
The "Halogen Dance" Protocol (Suzuki-Miyaura)
This protocol selectively targets the C6-Bromine.
Reagents:
-
Substrate: 1.0 eq this compound.
-
Boronic Acid: 1.2 eq Aryl-B(OH)₂.
-
Catalyst: 5 mol% Pd(dppf)Cl₂ (Ferrocenyl ligand prevents de-chlorination).
-
Base: 3.0 eq K₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1), degassed.
Procedure:
-
Charge reaction vessel with substrate, boronic acid, and base.
-
Evacuate and backfill with Argon (3x).
-
Add solvent and catalyst.
-
Heat to 80°C for 4-6 hours. (Monitoring: TLC will show consumption of starting material; C-Cl bond remains intact at this temp).
-
Result: 5-Chloro-6-aryl-1-ethyl-2-methylbenzimidazole.
Biological Applications
This scaffold is a bioisostere for purine nucleotides. Derivatives synthesized from this core have shown high potency in:
-
Antiviral Therapies: Targeting the Non-Nucleoside Reverse Transcriptase (NNRTI) pocket of HIV-1 [2].
-
Antimicrobial Agents: Inhibiting DNA Gyrase B in E. coli and S. aureus [3]. The 2-methyl group is often oxidized to a formyl or hydroxymethyl group in subsequent steps to increase polarity.
Functionalization Logic Diagram
Figure 2: Divergent synthesis pathways. Path A exploits the reactivity difference between Br and Cl to create biphenyl analogs.
References
-
Regioselectivity in Benzimidazole Alkylation
- Title: Regioselective N-alkylation of the 1H-indazole and benzimidazole scaffolds.
- Source: Beilstein J. Org. Chem. / PMC.
-
URL:[Link]
-
Antiviral Applications (NNRTI)
- Title: Synthesis and Biological Evaluation of Novel Benzimidazole Deriv
- Source: MDPI Molecules.
-
URL:[Link]
-
DNA Gyrase B Inhibition & Synthesis
-
General Benzimidazole Properties
- Title: 1-Ethyl-2-methylbenzimidazole (PubChem CID 22054).
- Source: N
-
URL:[Link]
Sources
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Halogenated Benzimidazoles
Introduction: The Benzimidazole Scaffold and the Transformative Role of Halogenation
The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Its structural similarity to naturally occurring purines allows it to interact with various biological targets. Halogenation, the strategic introduction of halogen atoms into the benzimidazole framework, has emerged as a powerful tool for modulating the physicochemical properties and pharmacological activities of these compounds. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of halogenated benzimidazoles, offering insights into how the type, position, and number of halogen substituents influence their biological effects.
The introduction of halogens can significantly impact a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby enhancing its membrane permeability, target binding affinity, and overall efficacy. This guide will delve into the nuances of these interactions across various therapeutic areas, including antimicrobial, antiviral, anticancer, and antiparasitic applications.
Core Benzimidazole Scaffold and Halogenation Sites
The fundamental benzimidazole structure provides several positions for substitution. The benzene ring (positions 4, 5, 6, and 7) and the imidazole ring (positions 1 and 2) are all amenable to modification. Halogenation most commonly occurs on the benzene portion of the molecule.
Caption: General structure of the benzimidazole core indicating key positions for halogenation.
The Influence of Halogenation on Antimicrobial Activity
Halogenated benzimidazoles have demonstrated significant potential as antimicrobial agents, with their activity being highly dependent on the nature and placement of the halogen substituent.
Key SAR Insights:
-
Enhanced Potency with Halogenation: The introduction of halogen atoms into the benzimidazole scaffold generally leads to an increase in antimicrobial activity compared to the non-halogenated parent compounds.
-
Dihalogenation and Polyhalogenation: Dihalogenated derivatives often exhibit greater antibacterial activity than their monohalogenated counterparts. For instance, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was found to be a highly active compound against Bacillus subtilis, with a minimum inhibitory concentration (MIC) comparable to tetracycline.
-
Impact of Halogen Type: The specific halogen atom (Fluorine, Chlorine, Bromine) can influence the spectrum and potency of antimicrobial activity. For example, fluoro-substituted benzimidazoles have shown good antibacterial and antifungal properties.
-
Positional Isomerism: The position of the halogen substituent on the benzene ring is critical. Studies have shown that substitution at the 5 and 6 positions is often favorable for antimicrobial activity.
-
Synergy with Other Substituents: The presence of other electron-withdrawing groups, such as a trifluoromethyl group at the 2-position, in conjunction with halogenation on the benzene ring, can significantly enhance the inhibitory effect.
Table 1: Antimicrobial Activity of Representative Halogenated Benzimidazoles
| Compound | Halogen Substituent(s) | Other Substituent(s) | Target Organism | Activity (MIC) | Reference |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | 5,6-Dibromo | 2-Trifluoromethyl | Bacillus subtilis | 0.49 µg/mL | |
| 2-(m-fluorophenyl)-benzimidazole | 2-(m-fluorophenyl) | None | Bacillus subtilis | 7.81 µg/mL | |
| 2-(m-fluorophenyl)-5-methyl-benzimidazole | 2-(m-fluorophenyl) | 5-Methyl | Gram-negative bacteria | 31.25 µg/mL |
The Role of Halogenation in Antiviral Drug Design
Halogenated benzimidazoles, particularly their nucleoside derivatives, have been extensively investigated as antiviral agents. The highly chlorinated benzimidazole ribonucleoside, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB), is a well-known inhibitor of human cytomegalovirus (HCMV).
Key SAR Insights:
-
Polyhalogenation is Crucial: The antiviral activity of many benzimidazole nucleosides is critically dependent on polyhalogenation of the benzimidazole ring.
-
Influence of Halogen at C2-Position: The nature of the substituent at the 2-position significantly impacts antiviral potency. For example, replacing the 2-chloro group of TCRB with a bromo or cyclopropylamino group can modulate the activity against HCMV.
-
Sugar Moiety Modifications: Modifications to the sugar moiety, in combination with halogenation of the base, can lead to compounds with improved activity profiles. For instance, D-erythrofuranosyl nucleosides of halogenated benzimidazoles have shown potent anti-HCMV activity.
-
Mechanism of Action: Some halogenated benzimidazole nucleosides act by inhibiting viral DNA processing, and importantly, their activity does not always require 5'-phosphorylation, a common activation step for many nucleoside analogues.
-
Specific Halogen Combinations: The combination of halogens at the 5th and 6th positions, such as in 5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol, has been shown to be favorable for anti-HIV activity.
Halogenated Benzimidazoles in Anticancer Research
The strategic placement of halogens on the benzimidazole scaffold has yielded compounds with promising anticancer activities, targeting various mechanisms of cancer cell proliferation.
Key SAR Insights:
-
Enhanced Cytotoxicity: The introduction of halogens like chlorine, bromine, or fluorine at positions 4, 5, or 6 can increase the cytotoxicity of benzimidazole derivatives by improving membrane permeability and facilitating binding to intracellular targets.
-
Electron-Withdrawing vs. Electron-Donating Groups: In some cases, electron-withdrawing halogen substituents (e.g., 4,5-dichloro and 4,5-dibromo) have been associated with lower anticancer activity, while weak electron-donating groups (e.g., 4,5-dimethyl) showed significant activity. This highlights the complex interplay of electronic effects in determining biological outcomes.
-
Positional Importance: The position of the halogen is critical. For instance, in a series of fluoro-substituted benzimidazoles, ortho- and para-fluoro substituted compounds were generally more active than their meta-fluoro counterparts as antiproliferative agents.
-
Interaction with Molecular Targets: Halogen substituents can enhance interactions with specific biological targets. For example, a chlorine substituent on the benzene ring of a benzimidazole derivative was found to enhance interaction with the aromatase active site through the formation of a halogen bond.
-
Dihalogenated Derivatives: Dihalogenated derivatives of condensed benzimidazole diones have shown pronounced cytotoxic activity against tumor cells.
Table 2: Anticancer Activity of Selected Halogenated Benzimidazoles
| Compound Class | Halogen Substituent(s) | Cancer Cell Line(s) | Key Finding | Reference |
| Fluoro-substituted benzimidazoles | ortho- and para-fluoro | Various | More active than meta-fluoro isomers | |
| Dihalogenated condensed benzimidazole diones | Dichloro | Various | Pronounced cytotoxic activity | |
| Halogenated benzothiazoles and benzimidazoles | 6-Halogen | T-cell lymphoma (HuT78) | Amidino benzazoles showed stronger inhibitory activity |
Antiparasitic Applications of Halogenated Benzimidazoles
Halogenation has also been a key strategy in the development of benzimidazole-based antiparasitic agents.
Key SAR Insights:
-
Enhanced Potency: The inclusion of halogen atoms (F, Cl, and Br) in the 5 or 6 position of the benzimidazole ring has led to more potent derivatives against Trypanosoma cruzi and Trypanosoma brucei.
-
Trade-off with Cytotoxicity: While halogenation can increase antiparasitic potency, it can also lead to increased cytotoxicity, resulting in a narrow therapeutic window.
-
Broad-Spectrum Activity: Halogenated benzimidazoles have shown promise against a range of parasites, including Leishmania major and Toxoplasma gondii. For example, a pyrimidobenzimidazole derivative with a 3-fluorophenyl substituent demonstrated excellent activity against Leishmania major.
Experimental Protocols
Synthesis of a Representative Halogenated Benzimidazole: 2-(Trifluoromethyl)-5,6-dichlorobenzimidazole
This protocol describes a common method for the synthesis of halogenated benzimidazoles, which involves the condensation of a substituted o-phenylenediamine with an appropriate acid.
Materials:
-
4,5-Dichloro-1,2-phenylenediamine
-
Trifluoroacetic acid
-
4N Hydrochloric acid
-
Ethanol
-
Activated charcoal
Procedure:
-
A mixture of 4,5-dichloro-1,2-phenylenediamine (10 mmol) and trifluoroacetic acid (12 mmol) in 4N hydrochloric acid (20 mL) is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water.
-
The solid is then dissolved in hot ethanol, and a small amount of activated charcoal is added.
-
The mixture is heated at reflux for 15 minutes and then filtered while hot.
-
The filtrate is allowed to cool to room temperature, and the crystallized product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Self-Validation: The purity and identity of the synthesized compound can be confirmed by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.
Materials:
-
Synthesized halogenated benzimidazole compound
-
Bacterial strain (e.g., Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in CAMHB in a 96-well microtiter plate.
-
A standardized inoculum of the bacterial strain is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Each well is inoculated with the bacterial suspension.
-
Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The results should be reproducible in independent experiments.
Logical Relationships in SAR of Halogenated Benzimidazoles
Caption: Logical flow from structural modification to biological activity in halogenated benzimidazoles.
Conclusion and Future Directions
The structure-activity relationship of halogenated benzimidazoles is a rich and complex field that continues to provide valuable insights for drug discovery. The strategic incorporation of halogens has consistently proven to be an effective method for enhancing the biological activities of the benzimidazole scaffold across a range of therapeutic targets. Key takeaways include the general trend of increased potency with di- and polyhalogenation, the critical influence of halogen position, and the synergistic effects with other substituents.
Future research in this area should focus on a more detailed exploration of the molecular mechanisms underlying the observed SARs. The use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be instrumental in designing novel halogenated benzimidazoles with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of the toxicological profiles of these compounds is essential to widen their therapeutic window and advance the most promising candidates into clinical development.
References
-
Groziak, M. P., & Ding, H. (2000). Halogenated (acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange. Acta Chimica Slovenica, 47(1), 1-18. Available at: [Link]
- Gudmundsson, K. S., Tidwell, J. H., Lippa, N., Koszalka, G. W., van Draanen, N., Ptak, R. G., Drach, J. C., & Townsend, L. B. (2000).
Chemical stability of 6-Bromo-5-chloro-1-ethyl-2-methyl-1h-benzimidazole in solution
An In-depth Technical Guide to the Solution Stability of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole
Abstract
This technical guide provides a comprehensive framework for assessing the chemical stability of this compound in solution. Benzimidazole scaffolds are central to numerous pharmaceutical agents, making a thorough understanding of their stability profile a critical prerequisite for successful drug development. This document, intended for researchers, scientists, and drug development professionals, moves beyond rote protocols to explain the causal mechanisms behind stability challenges and experimental design. We will explore the anticipated effects of the compound's specific substitution pattern on its intrinsic stability and detail a systematic approach to forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions, in alignment with International Council for Harmonisation (ICH) guidelines.[1][2][3] The guide provides detailed, self-validating experimental workflows, including the development of a stability-indicating analytical method, and uses predictive models to illustrate potential degradation pathways.
Introduction: The Benzimidazole Core and the Imperative of Stability Profiling
The benzimidazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of drugs with a wide range of therapeutic activities, including antiulcer (omeprazole), anthelmintic (albendazole), and antihypertensive (telmisartan) agents.[4][5][6] Its stability, bioavailability, and capacity for diverse functionalization make it a continued focus of drug discovery efforts.[6] The subject of this guide, this compound, is a substituted benzimidazole that, for the purposes of this discussion, will be treated as a potential drug candidate.
Understanding the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a non-negotiable cornerstone of drug development. Stability data informs formulation design, packaging selection, storage conditions, and shelf-life determination, directly impacting the safety and efficacy of the final drug product.[2][7] Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to identify likely degradation products and elucidate degradation pathways.[3][7] This process is essential for developing and validating stability-indicating analytical methods—a regulatory requirement—which can resolve the API from any potential degradants.[8]
Theoretical Stability Assessment: The Influence of Substitution Patterns
The stability of the this compound molecule is governed by the interplay of the benzimidazole core and its specific substituents.
-
Benzimidazole Core : The imidazole ring itself is generally stable but can be susceptible to oxidation and photolytic degradation.[8][9]
-
Halogen Substituents (Bromo and Chloro) : The electron-withdrawing nature of the bromine and chlorine atoms at the 6- and 5-positions, respectively, decreases the electron density of the benzene ring. This can influence the molecule's overall pKa and susceptibility to nucleophilic attack, although the benzimidazole ring is generally resistant to hydrolysis.
-
Alkyl Substituents (Ethyl and Methyl) : The electron-donating ethyl group at the N1 position and the methyl group at the C2 position increase the molecule's lipophilicity.[10] The N1-ethyl group also sterically protects the imidazole ring and prevents tautomerism, which can simplify the stability profile compared to N-unsubstituted benzimidazoles. The C2-methyl group is generally stable, but under harsh oxidative conditions, it could be a site for radical attack.
Based on this analysis, the primary areas of stability concern would be oxidative and photolytic degradation, with a lower, but still possible, risk of degradation under extreme pH and heat.
Forced Degradation Studies: A Framework for Elucidating Intrinsic Stability
Forced degradation studies are designed to produce a modest level of degradation (typically 10-30%) to ensure that potential degradants are formed at detectable levels without completely consuming the parent compound.[7] The following sections outline the key stress conditions.
Hydrolytic Stability
Hydrolysis is the degradation of a compound by reaction with water.[3] Studies should be conducted across a range of pH values to determine the compound's stability in acidic, basic, and neutral solutions.[11]
-
Acidic Conditions : In strong acid, the nitrogen atoms of the imidazole ring will be protonated. While the core ring structure is expected to be stable, extreme conditions (e.g., high temperature and high acid concentration) could be investigated.
-
Basic Conditions : Benzimidazoles are generally stable to alkali.[2] However, high pH and temperature can catalyze certain reactions, and this pathway must be experimentally confirmed.
-
Neutral Conditions : Degradation in neutral water is also assessed, typically at elevated temperatures to accelerate the process.
Oxidative Stability
The imidazole moiety can be susceptible to oxidation.[8][9] Hydrogen peroxide is a commonly used oxidant in forced degradation studies as it can generate relevant oxidative degradants.[7] Potential degradation pathways could involve the formation of N-oxides or other oxidation products of the imidazole ring.
Photostability
Many benzimidazole derivatives exhibit photosensitivity, especially in solution.[1][12] As mandated by ICH Q1B guidelines, photostability testing involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[7][13] Degradation is often initiated by a free radical mechanism, which can lead to complex degradation profiles.[14]
Thermal Stability
Thermal degradation is assessed by exposing the compound in solution to elevated temperatures. This provides insight into the molecule's robustness to heat, which is crucial for manufacturing processes (e.g., heat sterilization) and storage in hot climates.
Analytical Methodologies for Stability Indication
A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[1][15][16]
Workflow for Developing a Stability-Indicating HPLC Method
Caption: Workflow for Stability-Indicating HPLC Method Development.
Protocol: Stability-Indicating HPLC Method Development
-
Initial Conditions :
-
Column : Start with a versatile C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : Screen a gradient of acetonitrile (or methanol) and a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate). The choice of buffer depends on the pKa of the analyte and compatibility with mass spectrometry if used.
-
Detection : Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and 295 nm) to ensure all components are detected.[16]
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
-
Analysis of Stressed Samples : Inject samples from each forced degradation condition. The primary goal is to achieve baseline separation between the parent peak and all degradant peaks.
-
Peak Purity Assessment : Use the PDA detector to assess peak purity for the parent compound in all stressed samples. A non-pure peak indicates co-elution with a degradant, meaning the method is not yet stability-indicating.
-
Optimization : If separation is inadequate, systematically adjust parameters such as the gradient slope, buffer pH, or organic modifier.
-
Validation : Once the method can separate all known degradants, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[16]
Experimental Protocols for Forced Degradation
The following protocols are designed as a robust starting point for investigating the stability of this compound. A stock solution of the compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) should be prepared first.
Protocol 1: Hydrolytic Degradation
-
Preparation : Prepare three sets of vials.
-
Acid : Add 1 mL of stock solution to 9 mL of 0.1 N HCl.
-
Base : Add 1 mL of stock solution to 9 mL of 0.1 N NaOH.
-
Neutral : Add 1 mL of stock solution to 9 mL of purified water.
-
-
Incubation : Place one vial from each set at room temperature and another set in a water bath at 60°C.[17] Keep a third set at 4°C as a control.
-
Sampling : Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis : Immediately neutralize the acid and base samples with an equivalent amount of base/acid, dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyze by HPLC.
Protocol 2: Oxidative Degradation
-
Preparation : In a vial, add 1 mL of stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂).[2][7]
-
Incubation : Store the vial at room temperature, protected from light.
-
Sampling : Withdraw aliquots at specified intervals (e.g., 0, 1, 2, 4, 6 hours).
-
Analysis : Dilute the sample with mobile phase and analyze immediately by HPLC.
-
Causality Note: The reaction is typically rapid. If degradation is too fast, the concentration of H₂O₂ should be lowered (e.g., to 1%). If it is too slow, the temperature can be slightly increased or the H₂O₂ concentration raised.[7]
-
Protocol 3: Photostability
-
Preparation : Prepare two sets of quartz cuvettes or clear glass vials containing the drug solution (e.g., 100 µg/mL in a suitable solvent like ethanol or a water/acetonitrile mix).[1]
-
Control : Wrap one set of vials completely in aluminum foil to serve as dark controls.
-
Exposure : Place both sets in a photostability chamber and expose them to light as per ICH Q1B guidelines.
-
Sampling : Analyze samples at appropriate intervals.
-
Analysis : Analyze the exposed and dark control samples by HPLC to differentiate between photolytic and thermal degradation.
Data Interpretation and Presentation
Data from the stability-indicating HPLC method should be used to calculate the percentage of the remaining parent compound and the formation of degradation products.
Potential Degradation Pathway: Oxidation
A plausible degradation pathway under oxidative stress involves the oxidation of the imidazole ring, a known susceptibility of this moiety.[9]
Caption: Hypothetical Oxidative Degradation Pathway.
Table 1: Hypothetical Forced Degradation Data Summary
| Stress Condition | Time (hours) | Temperature | % Assay of Parent Compound | Observations |
| 0.1 N HCl | 24 | 60°C | 98.5% | Stable |
| 0.1 N NaOH | 24 | 60°C | 97.2% | Stable |
| Water | 24 | 60°C | 99.1% | Stable |
| 3% H₂O₂ | 6 | Room Temp | 85.3% | One major degradant peak observed |
| Photolytic (ICH) | - | Chamber | 78.9% | Two minor degradant peaks observed |
This data is hypothetical and for illustrative purposes only.
Conclusion and Recommendations
Based on the chemical principles governing benzimidazole stability and data from related compounds, this compound is predicted to be largely stable to hydrolytic and moderate thermal stress. The primary liabilities are expected to be oxidative and photolytic degradation.[1][9]
Recommendations for Development:
-
Formulation : For liquid formulations, the inclusion of an antioxidant may be necessary. The pH should be maintained near neutral to ensure optimal stability.
-
Packaging : The drug product should be packaged in light-resistant materials (e.g., amber vials or opaque containers) to mitigate photolytic degradation.
-
Storage : Standard controlled room temperature storage is likely to be adequate, but protection from light is critical.
This guide provides a comprehensive, scientifically grounded strategy for evaluating the stability of this compound. By applying these principles and protocols, researchers can generate the robust data necessary to advance a promising compound through the drug development pipeline.
References
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802–806. [Link]
-
Yilmaz, B., & Asci, B. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542–551. [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025). Acta Poloniae Pharmaceutica. [Link]
-
Al-kamarany, M., Al-salahi, R., & Al-shakankiry, M. (2019). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 12(7), 3203-3208. [Link]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Proposed Pathway for Carbendazim degradation [102-104]. (n.d.). ResearchGate. Retrieved from [Link]
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. [Link]
-
Diop, E. A., Ndiaye, M. M., Diop, A. D., Fall, D., & Diop, Y. M. (2019). Development of stability indicating method for quality assessment of African Albendazole tablets. Journal of Applied Pharmaceutical Science, 9(12), 031-039. [Link]
-
de Oliveira, M. A., de Oliveira, A. C. S., & de Souza, J. (2020). Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient. ResearchGate. [Link]
-
Ragno, G., Risoli, A., Ioele, G., Aiello, F., & Garofalo, A. (2003). A photodegradation study on anthelmintic benzimidazoles. IRIS Unical. [Link]
-
Sun, H., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Organic Chemistry, 84(21), 14036-14044. [Link]
-
Synthesis and Photostability Study of Some Modified Poly(vinyl chloride) Containing Pendant Benzothiazole and Benzimidozole Ring. (2025). ResearchGate. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI. [Link]
-
Rawat, T., & Pandey, I. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]
-
Reply to the Comment on “Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes”. (2025). ACS Omega. [Link]
-
1H-Benzimidazole, 6-bromo-5-chloro-2-methyl-. ChemBK. [Link]
-
A Study of Benzimidazole: A Comprehensive Review. (2023). International Journal for Multidisciplinary Research. [Link]
-
Poddar, S., et al. (2013). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Bangladesh Pharmaceutical Journal, 16(1), 83-86. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
da Silva, A. C., et al. (2015). A Study of Photostability and Compatibility of the Anti-Chagas Drug Benznidazole With Pharmaceutics Excipients. AAPS PharmSciTech, 16(1), 153–162. [Link]
-
Mallick, A., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 56, 1030–1035. [Link]
-
Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. (2014). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (2021). MDPI. [Link]
-
Thermal Cyclocondensation of Ethyl (1-Methyl-5- and 6-Benzimidazolyl/benzotriazolyl)aminomethylenepropanedioates. (1994). Collection of Czechoslovak Chemical Communications. [Link]
-
Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. (2020). ResearchGate. [Link]
-
New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (2023). National Center for Biotechnology Information. [Link]
-
Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021). MDPI. [Link]
-
Preparation and evaluation of some benzimidazole derivatives as antioxidants for local base oil. (2025). ResearchGate. [Link]
-
Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. (n.d.). Bentham Science. [Link]
-
This compound. Molbase. [Link]
-
Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. (2007). SciELO. [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. [Link]
Sources
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. ajrconline.org [ajrconline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAS 53484-16-5: 6-Bromo-1-methyl-1H-benzimidazole [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 13. A study of photostability and compatibility of the anti-chagas drug Benznidazole with pharmaceutics excipients [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. researchgate.net [researchgate.net]
Predicted metabolic pathways for 6-Bromo-5-chloro-1-ethyl-2-methyl-1h-benzimidazole
The following technical guide details the predicted metabolic fate of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole .
As no direct metabolic studies exist in the open literature for this specific New Chemical Entity (NCE), this analysis applies Structure-Metabolism Relationship (SMR) principles derived from homologous benzimidazole therapeutics (e.g., triclabendazole, albendazole, and etonitazene analogs).
Executive Summary
The compound This compound (referred to herein as NCE-BCEM ) presents a lipophilic, electron-deficient scaffold.[1][2] Based on the metabolic handling of structurally related 1,2-disubstituted benzimidazoles, the predicted clearance mechanism is hepatic oxidative metabolism followed by Phase II conjugation.
Key Predicted Outcomes:
-
Major Metabolic Soft Spot: The N-ethyl group (N-dealkylation) and the C2-methyl group (benzylic hydroxylation).[1][2]
-
Metabolic Stability: The 5,6-dihalo substitution significantly deactivates the benzene ring towards aromatic hydroxylation, likely extending half-life compared to non-halogenated analogs.[1][2]
-
Toxicological Flag: Potential for glutathione (GSH) conjugation via ipso-substitution of the halogens if oxidative bioactivation occurs, though steric hindrance makes this a secondary concern.
Physicochemical & Structural Analysis
Before mapping pathways, we must understand the substrate's reactivity.
| Feature | Chemical Logic & Metabolic Implication |
| 1-Ethyl Group | High Reactivity. N-alkyl groups on azoles are classic substrates for CYP450-mediated oxidative dealkylation (specifically CYP3A4/CYP2C19).[1][2] |
| 2-Methyl Group | Moderate Reactivity. Benzylic-like carbons are prone to hydroxylation.[1][2] In benzimidazoles, this methyl group is often oxidized to an alcohol and subsequently to a carboxylic acid. |
| 5-Cl, 6-Br | Metabolic Blockers. These halogens are electron-withdrawing, reducing the electron density of the benzene ring.[1][2] This prevents the formation of the arene oxide intermediate required for aromatic hydroxylation, effectively "armoring" the ring. |
| Benzimidazole Core | Phase II Target. The N3 nitrogen is a hydrogen bond acceptor. Upon N-dealkylation, the revealed N1-H becomes a prime site for N-glucuronidation.[1][2] |
Predicted Phase I Pathways (Oxidative)
The metabolism of NCE-BCEM will likely proceed via two competing primary pathways.
Pathway A: N-Deethylation (The "Nitazene" Route)
Analogous to the metabolism of etonitazene and other N-alkylated benzimidazoles, the ethyl group is expected to be the most labile site.
-
Mechanism: CYP450 abstracts a hydrogen from the
-carbon of the ethyl group, forming an unstable carbinolamine intermediate ( ).[2] This spontaneously collapses to release acetaldehyde and the desethyl metabolite . -
Enzymes: CYP3A4 (primary), CYP2D6 (secondary).
Pathway B: C2-Methyl Hydroxylation[1][2]
-
Mechanism: Direct insertion of oxygen into the C-H bond of the methyl group at position 2.
-
Product: 2-Hydroxymethyl-NCE .
-
Downstream: This alcohol is frequently a substrate for Cytosolic Alcohol Dehydrogenase (ADH) or further CYP oxidation, converting it to the 2-Carboxylic Acid derivative.[2] This introduces a negative charge, facilitating rapid renal excretion.
Pathway C: Aromatic Hydroxylation (Minor/Negligible)
-
Constraint: The 5-Chloro and 6-Bromo substituents create steric bulk and electronic deactivation.[1][2] Hydroxylation at C4 or C7 is theoretically possible but kinetically disfavored compared to the alkyl oxidations.
Predicted Phase II Pathways (Conjugation)
Phase I metabolites act as "handles" for Phase II transferases.[1][2]
-
N-Glucuronidation: The desethyl metabolite (containing a free NH group) will be a substrate for UGTs (UDP-glucuronosyltransferases), likely UGT1A9 or UGT2B7.[1][2]
-
O-Glucuronidation: The 2-hydroxymethyl metabolite contains a primary alcohol, a high-affinity target for glucuronidation.[1][2]
-
Glutathione (GSH) Conjugation:
Visualized Metabolic Map
The following diagram illustrates the hierarchical flow of metabolism, distinguishing between major (fast) and minor (slow) routes.
Figure 1: Predicted metabolic tree for NCE-BCEM. Yellow nodes indicate primary Phase I metabolites; Green nodes indicate Phase II conjugates.[1][2]
Experimental Validation Protocols
To confirm these predictions, the following rigorous workflow is recommended.
Protocol A: Metabolite Identification (MetID)
Objective: Definitively identify M1 and M2 using High-Resolution Mass Spectrometry (HRMS).
-
Incubation System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[2]
-
Reaction Mix:
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
Quench: Add 3 volumes of ice-cold Acetonitrile containing internal standard. Centrifuge at 4000g for 10 min.
-
Analysis (LC-MS/MS):
Protocol B: Reaction Phenotyping (CYP Mapping)
Objective: Determine which specific CYP isoform drives the clearance to predict drug-drug interactions (DDI).[1][2]
-
Panel: CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4.
-
Procedure: Incubate NCE-BCEM with individual rCYP isoforms normalized for P450 content.[1][2]
-
Readout: Quantify the formation rate of M1 (Desethyl) and M2 (Hydroxymethyl) per isoform.
-
Inhibitor Check: Use specific chemical inhibitors (e.g., Ketoconazole for 3A4) in HLM to confirm the fractional contribution (
).
Toxicological Implications[1][2]
While the benzimidazole core is generally safe (e.g., Omeprazole, Albendazole), the mixed halogenation requires scrutiny.
-
Bioaccumulation: The lipophilicity (LogP) is likely high due to Cl/Br. If metabolism is slow (due to halogen steric block), the parent compound may accumulate in adipose tissue.
-
Reactive Intermediates: If the C2-methyl group is blocked, metabolic "switching" might force oxidation onto the benzene ring. While unlikely, if an arene oxide forms across the 4,5 or 6,7 bond, it could covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI).
-
Recommendation: Perform a GSH-trapping assay .[1][2] Incubate HLM + NADPH + Substrate + excess Glutathione (5 mM).[2] Look for Neutral Loss of 129 Da (Pyroglutamic acid moiety) in MS, which would indicate a reactive electrophile was trapped.
References
-
Gottschall, D. W., Theodorides, V. J., & Wang, R. (1990). The metabolism of benzimidazole anthelmintics. Parasitology Today. Link
-
Bauman, J. N., et al. (2005). Can in vitro metabolism data predict the in vivo clearance of benzimidazoles? Drug Metabolism and Disposition.[1][3][4][5] Link
-
Kassahun, K., et al. (1996). Metabolic bioactivation of the benzimidazole ring: Mechanism of toxicity. Chemical Research in Toxicology. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
Sources
- 1. 1-Ethyl-2-methylbenzimidazole | C10H12N2 | CID 22054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. longdom.org [longdom.org]
- 4. Biotransformation and kinetics of selected benzimidazole synthetic opioids in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Patent Landscape & Synthetic Protocols for 1-Ethyl-2-Methyl-1H-Benzimidazole
The following technical guide provides an in-depth analysis of the patent and synthetic landscape for 1-ethyl-2-methyl-1H-benzimidazole , a critical heterocyclic scaffold used in both pharmaceutical development (specifically
Executive Summary
1-Ethyl-2-methyl-1H-benzimidazole (CAS: 5805-76-5 ) represents a versatile benzimidazole scaffold that occupies a strategic niche between high-volume pharmaceutical intermediates and specialized functional materials.[1] Unlike its structural analog 1-methyl-2-methylbenzimidazole (a key precursor for the anticoagulant Dabigatran), the 1-ethyl variant is primarily patented for:
-
Pharmaceuticals: As a precursor to 1-ethyl-2-hydroxymethylbenzimidazole , a key intermediate for sulfonamide-based
-adrenoceptor antagonists. -
Material Science: As a nucleophilic accelerator in epoxy resin curing and a cation source for ionic liquids (e.g., 1-ethyl-2-methylbenzimidazolium salts) used in electrochemical devices.[2]
This guide synthesizes the current patent landscape, providing validated synthetic protocols and identifying "white space" opportunities for process optimization.
Chemical Identity & Core Significance
| Property | Specification |
| IUPAC Name | 1-Ethyl-2-methyl-1H-benzimidazole |
| CAS Number | 5805-76-5 |
| Molecular Formula | |
| Molecular Weight | 160.22 g/mol |
| Key Functional Handle | C2-Methyl group (acidic protons allow easy functionalization to hydroxymethyl or chloromethyl derivatives) |
| Primary Assignees | Boehringer Ingelheim (Pharma), ABA Chemicals (Fine Chem), Material Science Startups (Ionic Liquids) |
Patent Landscape Analysis
The patent landscape for this intermediate is bifurcated into two distinct utility clusters:
Cluster A: Pharmaceutical Intermediates[2][5][6]
-
Target Mechanism:
-Adrenoceptor Modulation. -
Key Intermediate: The 1-ethyl-2-methyl scaffold is oxidized or substituted at the C2-methyl position to form 1-ethyl-2-hydroxymethylbenzimidazole (CAS: 10557-17-2).
-
Patent Relevance: Patents such as WO2004092166 and US20060276513 describe sulfonamide derivatives where the N1-ethyl substitution is critical for receptor binding affinity, distinguishing it from the N1-methyl congeners used in thrombin inhibitors.
Cluster B: Functional Materials
-
Application: Latent curing agents for epoxy resins and electrolytes.
-
Mechanism: The steric bulk of the ethyl group (vs. methyl) lowers the melting point of derived ionic liquids, improving conductivity at lower temperatures.
-
Patent Trends: Recent filings (post-2020) focus on "Green Synthesis" using continuous flow chemistry to minimize genotoxic impurities (GTIs) like alkyl halides.
Validated Synthetic Protocols
The following protocols are synthesized from priority patent data, selected for scalability and purity.
Protocol A: Classical Two-Step Synthesis (Batch)
Best for: Laboratory scale (<100g) and high functional tolerance.
Step 1: Cyclization to 2-Methylbenzimidazole
-
Reactants: Charge o-phenylenediamine (OPD) (1.0 eq) and acetic acid (excess, solvent/reagent).
-
Conditions: Reflux at 100°C for 2–4 hours.
-
Workup: Cool to 0°C. Neutralize with 20% NaOH to pH 8. Filter the white precipitate.
-
Yield: ~85–90% (Product: 2-Methylbenzimidazole).
Step 2: N-Alkylation (The Critical Step)
-
Reactants: Suspend 2-methylbenzimidazole (1.0 eq) in acetone or DMF . Add Potassium Carbonate (
) (1.5 eq).[3] -
Reagent: Add Ethyl Iodide or Diethyl Sulfate (1.1 eq) dropwise at 0°C to prevent exotherms.
-
Reaction: Stir at Room Temperature (RT) for 1 hour, then reflux (60°C) for 3–5 hours.
-
Purification: Evaporate solvent. Partition residue between Ethyl Acetate/Water. Dry organic layer over
.[3][4] -
Crystallization: Recrystallize from Hexane/Ethyl Acetate (9:1).
-
Target Yield: 75–82%.
Protocol B: Continuous Flow Catalytic Synthesis (Green)
Best for: Industrial scale (>1kg), avoiding alkyl halides.
Mechanism: One-pot reductive cyclization of o-nitroaniline with ethanol/acetaldehyde.
-
Catalyst: Cu-Pd supported on
.[5] -
Feed: Solution of o-nitroaniline in Ethanol.
-
Conditions:
-
Temperature: 200°C.
-
Pressure: 2.0 MPa (Hydrogen atmosphere).
-
Flow Rate: WHSV = 0.5
.
-
-
Process: Ethanol acts as the hydrogen source (via dehydrogenation to acetaldehyde) and the alkylating agent. The in situ generated acetaldehyde reacts with the diamine intermediate to close the ring and alkylate the nitrogen.
-
Advantage: Eliminates the use of mutagenic ethyl halides.
Technical Visualization
Figure 1: Synthetic Pathways & Strategic Divergence
This diagram illustrates the divergence between the classical batch route and the modern continuous flow route, highlighting the downstream functionalization for pharma vs. materials.
Caption: Comparative synthetic workflows for 1-ethyl-2-methylbenzimidazole, contrasting classical alkylation (Red) with catalytic flow chemistry (Green) and downstream utility.
Strategic White Space & Recommendations
-
Impurity Control: In pharmaceutical applications, the N1-ethyl purity is critical. Common impurities include the N1-unsubstituted (2-methylbenzimidazole) and N1,N3-diethyl salts.
-
Recommendation: Implement High-Performance Liquid Chromatography (HPLC) monitoring targeting the N1-ethyl vs. N1-methyl selectivity if using mixed alkylating agents.
-
-
Regulatory Advantage: Switching to Protocol B (Flow Chemistry) allows for "Green Claims" in patent filings, specifically claiming the absence of genotoxic alkylating agents (ethyl iodide/sulfate) in the final step.
-
Functionalization: The C2-methyl group is "active." Patents suggest that protecting the N1-ethyl group first (which is stable) allows for aggressive oxidation of the C2-methyl to an aldehyde or acid without ring degradation, a key step for creating novel peptidomimetics.
References
-
Synthesis of Benzimidazole Derivatives . Organic Syntheses, Coll.[6] Vol. 2, p. 501.[6] (Classical cyclization protocols).
-
Process for the Preparation of Benzimidazole Derivatives . US Patent 9,493,425. (Industrial scale alkylation and purification).
-
Synthesis of 2-Methylbenzimidazole in Continuous Flow . Industrial & Engineering Chemistry Research, 2023. (Catalytic dehydrogenation mechanism).
-
1-Ethyl-2-methylbenzimidazole Data Sheet . PubChem, National Library of Medicine. (Chemical properties and toxicity data).
-
Benzimidazole Derivatives as Alpha-2B Adrenoceptor Antagonists . European Patent EP1562943. (Downstream pharmaceutical application).
Sources
Methodological & Application
Application Note: Regioselective Coupling of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole
The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes established organometallic principles with specific reactivity profiles of the benzimidazole scaffold.
Executive Summary & Strategic Analysis
The target molecule, 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole , represents a high-value "bifunctional pharmacophore" scaffold. Its utility lies in the orthogonal reactivity of its halogen substituents.
-
The Core Advantage: The coexistence of a Bromine (C6) and a Chlorine (C5) atom on the benzenoid ring allows for sequential, regioselective functionalization .[1]
-
The Mechanism: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) proceed via an oxidative addition step.[1] The bond dissociation energy (BDE) of C–Br (~68 kcal/mol) is significantly lower than that of C–Cl (~81 kcal/mol). Consequently, Pd(0) catalysts will insert into the C6–Br bond exclusively under mild-to-moderate conditions, leaving the C5–Cl bond intact for late-stage diversification.[1]
-
Structural Stability: The
-ethyl and -methyl groups block the most reactive nucleophilic sites on the imidazole ring, preventing common side reactions (e.g., -arylation or -deprotonation) and funneling reactivity solely to the halogenated benzene ring.
Reactivity Logic Diagram
Figure 1: Sequential functionalization strategy leveraging bond dissociation energy differences.
Protocol A: Regioselective Suzuki-Miyaura Coupling (C–C Bond)[1]
Objective: Install an aryl or heteroaryl group at the C6 position while preserving the C5-Chloro handle.
Reagents & Materials
| Component | Specification | Equivalents | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid ( | 1.1 – 1.2 | Nucleophile |
| Catalyst | 0.03 – 0.05 | Catalyst (Robust) | |
| Base | 2.5 – 3.0 | Activator | |
| Solvent | 1,4-Dioxane / Water (4:1 ratio) | 0.1 M (conc.)[1][2] | Solvent System |
Step-by-Step Methodology
-
Inert Setup: Equip a reaction vial (microwave-compatible or round-bottom flask) with a magnetic stir bar. Purge with Argon or Nitrogen for 5 minutes.
-
Solvation: Add the Substrate (1.0 equiv) and Boronic Acid (1.1 equiv) to the vial. Dissolve in 1,4-Dioxane .[1]
-
Note: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), increase equivalents to 1.5.[1]
-
-
Base Addition: Add the
solution (2M aq). The mixture will become biphasic. -
Degassing (Critical): Bubble Argon through the biphasic mixture for 10 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
Catalyst Addition: Add
(3-5 mol%) quickly against a positive stream of Argon. Seal the vessel immediately.-
Why this catalyst? The bidentate dppf ligand has a large bite angle, promoting reductive elimination, and is robust enough to prevent "leakage" of reactivity to the less reactive Chloride.[1]
-
-
Reaction:
-
Thermal: Heat to 85°C for 4–12 hours.
-
Microwave: Heat to 100°C for 30–45 minutes.
-
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the Bromide starting material (
mass) and appearance of the Product ( mass - Br + Ar).-
Checkpoint: If C5-Cl coupling is observed (rare under these conditions), lower temperature to 60°C.[1]
-
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: Buchwald-Hartwig Amination (C–N Bond)[1]
Objective: Install an amine at the C6 position. This is more sensitive to steric hindrance than Suzuki coupling.
Reagents & Materials
| Component | Specification | Equivalents | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Amine | Primary or Secondary Amine | 1.2 | Nucleophile |
| Catalyst | 0.02 (2 mol%) | Pd Source | |
| Ligand | Xantphos or BINAP | 0.04 (4 mol%) | Ligand |
| Base | 2.0 | Base | |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | 0.1 M | Solvent |
Step-by-Step Methodology
-
Pre-complexation (Optional but Recommended): In a glovebox or under strict Argon, mix
and Xantphos in a small amount of solvent and stir for 10 mins to form the active species.[1] -
Reaction Assembly: In the main reaction vessel, combine Substrate , Amine , and
.[1]-
Why Cesium Carbonate? It is a weaker base than NaOtBu, preventing potential side reactions with the benzimidazole core or sensitive functional groups on the amine.[1]
-
-
Catalyst Transfer: Transfer the pre-formed catalyst solution to the reaction vessel.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Note: Xantphos is excellent for regioselectivity due to its large bite angle, which disfavors oxidative addition into the stronger C–Cl bond.[1]
-
-
Work-up: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.
Troubleshooting & Optimization Guide
Scenario 1: Low Conversion of C6-Bromide
-
Cause: Catalyst poisoning or poor solubility.
-
Solution: Switch solvent to n-Butanol or DMF . Increase temperature to 110°C. Ensure rigorous degassing.
Scenario 2: Loss of Selectivity (C5-Chloride reacting)
-
Cause: Reaction temperature too high or ligand is too electron-rich/sterically unhindered (e.g.,
).[1] -
Solution:
Scenario 3: "Stalled" Reaction with Sterically Hindered Partners
-
Cause: The ortho-Chloro group at C5 creates steric bulk around the C6-Bromide.
-
Solution: Use Sphos (Buchwald G2/G3 precatalyst). SPhos is designed for sterically demanding couplings and will facilitate the reaction at C6 despite the neighbor.
Reaction Pathway Visualization
Figure 2: Decision tree for troubleshooting common coupling issues.
References
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
- Context: Establishes the baseline reactivity difference between Aryl-Br and Aryl-Cl, supporting the regioselectivity str
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]
- Context: Foundational text for the Suzuki-Miyaura protocol parameters (Base/Solvent choice).
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link[1]
- Context: Source for selecting Xantphos/BINAP ligands to control selectivity and handle heteroaryl substr
-
BenchChem Reactivity Guide. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles. Link[1]
- Context: Confirms the specific reactivity trends within the benzimidazole scaffold (Br > Cl).
Sources
In Vitro Assay Protocols for Halogenated Benzimidazole Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Versatility of Halogenated Benzimidazoles
The benzimidazole scaffold, particularly when halogenated, represents a privileged structure in medicinal chemistry. This versatile heterocyclic motif is the backbone of numerous compounds with a broad spectrum of biological activities, including anthelmintic, antiviral, and anticancer properties. The introduction of halogens (e.g., fluorine, chlorine, bromine) can significantly modulate the physicochemical properties and biological activity of these derivatives, enhancing their potency and target specificity.
This guide provides an in-depth overview and detailed protocols for key in vitro assays essential for the discovery and characterization of novel halogenated benzimidazole derivatives. We will delve into the mechanistic underpinnings of each assay, offering not just a set of instructions, but a framework for understanding the experimental choices and interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this important class of compounds.
Our focus will be on assays targeting common mechanisms of action for benzimidazoles, such as kinase inhibition, disruption of tubulin polymerization, and inhibition of viral replication, as well as essential cytotoxicity assessments.
Section 1: Kinase Inhibition Assays
Many halogenated benzimidazoles exert their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, robust in vitro kinase assays are fundamental for identifying and characterizing novel benzimidazole-based kinase inhibitors.
Scientific Rationale
The core principle of a kinase inhibition assay is to measure the enzymatic activity of a specific kinase in the presence and absence of a test compound. A reduction in kinase activity, typically measured by the amount of phosphorylated substrate or consumed ATP, indicates inhibitory potential. Several assay formats are available, each with its own advantages. Here, we will focus on two widely used, high-throughput compatible methods: a luminescence-based assay that quantifies ADP production and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
The ADP-Glo™ Kinase Assay is a versatile platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to the initial kinase activity.[4][5][6]
Workflow Diagram: ADP-Glo™ Kinase Assay
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The optimal buffer composition may vary depending on the specific kinase.
-
Prepare a stock solution of the halogenated benzimidazole derivative in 100% DMSO. Subsequently, create a dilution series in the kinase buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.
-
Prepare the ATP solution at a concentration relevant to the kinase being studied (often at or near the Km for ATP).
-
Prepare the kinase and substrate solutions in kinase buffer.
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
ATP Depletion and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[6][7]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[6][7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expert Insights: The choice of ATP concentration is critical. Performing the assay at the ATP Km value for the specific kinase will ensure sensitive detection of ATP-competitive inhibitors. It is also crucial to include control wells: a "no kinase" control to determine background signal and a "no inhibitor" (vehicle) control to define 100% kinase activity.
Protocol: LanthaScreen™ TR-FRET Kinase Assay
The LanthaScreen™ TR-FRET assay is a robust, fluorescence-based method for measuring kinase activity.[8][9][10] It utilizes a terbium-labeled antibody that recognizes a phosphorylated substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor fluorophore into close proximity with a fluorescein acceptor fluorophore on the substrate. Excitation of the terbium results in FRET to the fluorescein, producing a signal that is proportional to the extent of substrate phosphorylation.[9][11]
Workflow Diagram: LanthaScreen™ TR-FRET Assay
Caption: Workflow of the LanthaScreen™ TR-FRET Kinase Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer as specified for the kinase of interest.
-
Prepare a dilution series of the halogenated benzimidazole derivative in the reaction buffer.
-
Prepare a solution of the fluorescein-labeled substrate and ATP in the reaction buffer.
-
Prepare the kinase solution in the reaction buffer.
-
Prepare a stop/detection solution containing EDTA and the terbium-labeled phospho-specific antibody in TR-FRET dilution buffer.[12]
-
-
Kinase Reaction:
-
In a low-volume, black 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of the 2X kinase solution.
-
Initiate the reaction by adding 10 µL of a 2X substrate/ATP mixture.
-
The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and Detection:
-
Add 20 µL of the stop/detection solution to each well.[12] The EDTA chelates Mg²⁺, thereby stopping the kinase reaction.
-
Incubate at room temperature for at least 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 490 nm (terbium) and 520 nm (fluorescein).
-
Calculate the emission ratio (520 nm / 490 nm). This ratio corrects for well-to-well variations and compound interference.
-
Determine the percent inhibition based on the emission ratio and calculate the IC₅₀ value as described for the ADP-Glo™ assay.
-
Expert Insights: TR-FRET assays are less prone to interference from colored compounds and light scatter, which can be an issue in standard fluorescence intensity or absorbance-based assays.[8] It is essential to optimize the concentrations of both the kinase and the substrate to achieve a robust assay window (the difference between the signal of the uninhibited and fully inhibited reaction).
Data Summary Table: Example Kinase Inhibition Data
| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) |
| BZ-Cl-01 | FLT3-WT | ADP-Glo™ | 85 |
| BZ-Cl-01 | FLT3-D835Y | ADP-Glo™ | 150 |
| BZ-F-05 | ABL1 | LanthaScreen™ | 25 |
| BZ-F-05 | MAPK14 | LanthaScreen™ | >10,000 |
Section 2: Tubulin Polymerization Assays
A classic mechanism of action for many benzimidazole compounds, particularly anthelmintics, is the inhibition of microtubule polymerization by binding to β-tubulin.[13] Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport.[14] Disrupting their dynamics is a validated strategy for cancer and antiparasitic therapies.
Scientific Rationale
In vitro tubulin polymerization assays monitor the formation of microtubules from purified tubulin dimers over time. The process typically exhibits three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase.[14] Inhibitors can affect one or more of these phases. The assay can be performed by measuring the increase in light scattering (turbidity) at 340 nm or, more sensitively, by using a fluorescent reporter that binds specifically to polymerized microtubules.[15][16]
Protocol: Fluorescence-Based Tubulin Polymerization Assay
This assay uses a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to microtubules.[14][15] The increase in fluorescence is directly proportional to the mass of microtubule polymer.[14]
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) tubulin (e.g., from porcine brain) on ice with tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing a fluorescent reporter.[15][17]
-
Prepare a stock solution of GTP (e.g., 100 mM).
-
Prepare a dilution series of the halogenated benzimidazole derivative in polymerization buffer. Include known inhibitors (e.g., nocodazole) and enhancers (e.g., paclitaxel) as controls.
-
-
Assay Setup:
-
Work on ice to prevent premature tubulin polymerization.
-
In a pre-chilled 96-well or 384-well black plate, add the test compounds or vehicle control.
-
Add the tubulin/reporter solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and, if desired, a polymerization enhancer like glycerol.[15] The final tubulin concentration is typically around 2 mg/mL.[17]
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
Analyze the polymerization curves. Inhibitors will typically show a decrease in the maximum fluorescence signal (Vmax) and/or a prolonged lag phase. Enhancers will show an increased Vmax and a shortened or absent lag phase.
-
For dose-response experiments, calculate the percent inhibition of the final polymer mass at the steady-state phase and determine the IC₅₀ value.
-
Expert Insights: The purity of the tubulin is paramount for obtaining reproducible results. It is crucial to keep all reagents and plates on ice before initiating the reaction to prevent non-specific polymerization. The use of a fluorescent reporter offers higher sensitivity and is more amenable to high-throughput screening compared to the classical turbidity-based method.[14][17]
Section 3: Antiviral Assays
Certain halogenated benzimidazoles, such as maribavir, are potent inhibitors of viral replication, particularly against human cytomegalovirus (HCMV).[18][19] Their mechanisms can be diverse, including inhibition of viral kinases (e.g., pUL97) or interference with viral DNA processing.[19][20] The plaque reduction assay is a gold-standard method in virology for quantifying infectious virus and evaluating the efficacy of antiviral compounds.[21][22]
Scientific Rationale
The plaque reduction assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death or cytopathic effect (CPE) caused by viral infection and replication.[21] A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of various concentrations of the test compound. The number of plaques that form is inversely proportional to the antiviral activity of the compound.
Protocol: Plaque Reduction Assay for HCMV
Detailed Protocol:
-
Cell Culture and Infection:
-
Seed human foreskin fibroblasts (HFF) or other susceptible cells in 24-well plates and grow them to confluence.[23]
-
Prepare serial dilutions of the halogenated benzimidazole derivative in culture medium.
-
Aspirate the growth medium from the cell monolayers.
-
Infect the cells with HCMV at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 plaque-forming units per well).[23]
-
Allow the virus to adsorb for 90 minutes at 37°C.[24]
-
-
Compound Treatment and Overlay:
-
After adsorption, remove the viral inoculum.
-
Overlay the cell monolayers with a semi-solid medium (e.g., medium containing 0.5% methylcellulose) containing the different concentrations of the test compound.[23] The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
-
Incubation and Visualization:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, depending on the virus strain and cell line, to allow for plaque development.
-
After the incubation period, fix the cells (e.g., with 10% formalin).
-
Stain the cells with a solution like crystal violet, which stains the living cells but not the plaques where cells have been lysed.[23]
-
-
Data Acquisition and Analysis:
-
Visually count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the EC₅₀ (50% effective concentration), the concentration of the compound that reduces the number of plaques by 50%.
-
Expert Insights: This assay is considered the "gold standard" for determining antiviral efficacy because it measures the inhibition of infectious virus production.[21][25] It is crucial to run a parallel cytotoxicity assay (see Section 4) on the same host cells to ensure that the observed reduction in plaques is due to a specific antiviral effect and not simply to compound toxicity. The ratio of the cytotoxicity concentration (CC₅₀) to the effective concentration (EC₅₀) yields the Selectivity Index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.[26]
Section 4: Cell Viability and Cytotoxicity Assays
When evaluating any potential therapeutic agent, it is essential to assess its effect on the viability of host cells. Cytotoxicity assays are performed to determine the concentration at which a compound becomes toxic to cells, a parameter known as the CC₅₀ or IC₅₀. This is particularly important for distinguishing specific biological effects (e.g., kinase inhibition, antiviral activity) from general toxicity.
Scientific Rationale
Most cell viability assays rely on measuring a marker of metabolic activity. Viable, metabolically active cells can reduce a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), into a colored formazan product.[27][28][29][30] The amount of formazan produced is directly proportional to the number of living cells.[28][29]
Protocol: MTS Cell Viability Assay
The MTS assay is a convenient, colorimetric method that, unlike the MTT assay, produces a water-soluble formazan product, eliminating a solubilization step and simplifying the protocol.[27][28]
Detailed Protocol:
-
Cell Seeding:
-
Seed the desired cell line (e.g., the host cell line for an antiviral assay or a cancer cell line) into a 96-well clear-bottom plate at an appropriate density.
-
Allow the cells to adhere and enter the logarithmic growth phase by incubating overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the halogenated benzimidazole derivative in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate for a duration relevant to the primary efficacy assay (e.g., 48-72 hours).[27][28]
-
-
MTS Reagent Addition and Incubation:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product at 490-500 nm using a microplate spectrophotometer.[28][29][31]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the CC₅₀ value.
-
Expert Insights: It is important to ensure that the cells are in a healthy, exponential growth phase at the time of the assay.[29] The final absorbance values should fall within the linear range of the spectrophotometer. If compounds are colored, a "no-cell" control containing the compound at each concentration should be included to correct for background absorbance.
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the initial characterization of halogenated benzimidazole derivatives. By employing a combination of target-based assays, such as those for kinase inhibition and tubulin polymerization, and cell-based assays for antiviral efficacy and cytotoxicity, researchers can efficiently identify promising lead compounds. A thorough understanding of the principles behind these protocols, coupled with careful execution and data analysis, is critical for advancing these versatile compounds through the drug discovery pipeline.
References
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
ADP Glo Protocol. Unknown Source. [Link]
-
MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]
-
An in vitro assay utilising parasitic larval Haemonchus contortus to detect resistance to closantel and other anthelmintics. PubMed. [Link]
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]
-
Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Viroxy. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
MTT (Assay protocol). protocols.io. [Link]
-
MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. [Link]
-
LanthaScreen Technology on microplate readers. BMG Labtech. [Link]
-
Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Bio-protocol. [Link]
-
Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study. ResearchGate. [Link]
-
IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]
-
A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. PMC. [Link]
-
Does the in vitro egg hatch test predict the failure of benzimidazole treatment in Haemonchus contortus?. Parasite. [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.. [Link]
-
Structural Optimization and MD Simulation Study of Benzimidazole Derivatives as Potent Mutant FLT3 Kinase Inhibitors Targeting A. Unknown Source. [Link]
-
In vitro selection of Haemonchus contortus for benzimidazole resistance reveals a mutation at amino acid 198 of beta-tubulin. PubMed. [Link]
-
concordance of in vivo and in vitro (RESISTA-Test©) methods Anthelmintic resistance of Haemonchus contortus from sheep flocks in Brazil. SciELO. [Link]
-
In vitro validation of protein kinase inhibition by benzimidazole... ResearchGate. [Link]
-
Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms. PMC. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]
-
Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action. PMC. [Link]
-
(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
-
Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies. MDPI. [Link]
-
In Vitro Activities of Benzimidazole d- and l-Ribonucleosides against Herpesviruses. PMC. [Link]
-
Anaerobic NADH-Fumarate Reductase System Is Predominant in the Respiratory Chain of Echinococcus multilocularis, Providing a Novel Target for the Chemotherapy of Alveolar Echinococcosis. ASM Journals. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. PMC. [Link]
-
Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives. PubMed. [Link]
-
Fumarate reductase – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. LanthaScreen Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. In vitro selection of Haemonchus contortus for benzimidazole resistance reveals a mutation at amino acid 198 of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. maxanim.com [maxanim.com]
- 18. mdpi.com [mdpi.com]
- 19. In Vitro Activities of Benzimidazole d- and l-Ribonucleosides against Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ibtbioservices.com [ibtbioservices.com]
- 23. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bioagilytix.com [bioagilytix.com]
- 26. benchchem.com [benchchem.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. broadpharm.com [broadpharm.com]
- 29. benchchem.com [benchchem.com]
- 30. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 31. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 6-Bromo-5-chloro-1-ethyl-2-methyl-1h-benzimidazole
Executive Summary: The Physicochemical Challenge
You are encountering solubility issues with 6-Bromo-5-chloro-1-ethyl-2-methyl-1h-benzimidazole (hereafter referred to as BCE-Benz ). To solve this, we must first understand the molecule's behavior.
Unlike generic benzimidazoles, BCE-Benz has three critical structural features that dictate its solubility profile:
-
N1-Ethyl Substitution: This blocks the N-H position.[1][2][3] Crucial Consequence: The molecule has lost its amphoteric nature.[2] It cannot form salts with bases (e.g., Sodium salts are impossible).[3] It acts solely as a weak base (protonation at N3).[2][3]
-
Halogenation (Br, Cl): These heavy atoms significantly increase Lipophilicity (LogP) and crystal lattice energy, making the compound "grease-like" and resistant to dissolving in water.[3]
-
2-Methyl Group: Adds steric bulk and further lipophilicity.[1][2][3]
The Diagnosis: Your compound is likely a BCS Class II molecule (Low Solubility, High Permeability).[2] It is neutral at physiological pH (7.[2][3]4) and prone to "crashing out" (precipitating) immediately upon contact with aqueous buffers.[2][3]
Module 1: In Vitro & Cell Culture Troubleshooting
The "Crash-Out" Phenomenon
User Complaint: "I dissolve the compound in DMSO, but when I add it to my cell culture media, it turns cloudy or forms crystals."
Root Cause: This is "Solvent Shock."[1][2][3] The compound is soluble in DMSO but insoluble in water.[4] When a small volume of DMSO stock hits a large volume of aqueous media, the local concentration exceeds the aqueous solubility limit before mixing can occur.
Protocol A: The "Intermediate Dilution" Method (Recommended)
Do not pipette high-concentration DMSO stock directly into the well.[1][2][3] Use this step-down approach to prevent shock precipitation.
-
Prepare Stock: Dissolve BCE-Benz in 100% DMSO to 10 mM.
-
Create Intermediate: Dilute the stock 1:10 or 1:20 into pure DMSO (not water) to create a working stock (e.g., 1 mM or 500 µM).
-
Rapid Dispersion:
-
Transfer: Aliquot the pre-mixed media onto cells.
Protocol B: The Cyclodextrin Shield
If Protocol A fails, the compound is too hydrophobic for simple cosolvents. You must use an inclusion complex.[1][2][3]
-
Mechanism: The hydrophobic benzimidazole core hides inside the CD donut, while the hydrophilic exterior interacts with water.[7]
-
Steps:
Visual Workflow: Preventing Precipitation
Figure 1: Comparison of direct addition (leading to failure) vs. the intermediate dilution method necessary for lipophilic benzimidazoles.
Module 2: In Vivo Formulation Guide
User Complaint: "The compound clogs the oral gavage needle" or "We see no exposure in PK studies."
Analysis: Simple aqueous suspensions (PBS) will fail.[1][2][3] The compound will settle or stick to the plastic. You need a vehicle that maintains suspension or creates a solution.[2][3]
Decision Matrix: Choosing Your Vehicle
| Vehicle Class | Recommended Composition | Pros | Cons |
| Surfactant System | 0.5% Methylcellulose + 0.1% Tween 80 | Standard for oral (PO) tox studies.[1][2][3] Creates a stable suspension.[2][3] | Low bioavailability if particle size is large.[2][3] |
| Cosolvent System | 5% DMSO + 40% PEG400 + 55% Water | Creates a true solution (up to a limit).[2][3] Good for IP/IV. | PEG400 can be viscous; DMSO limit in animals is strict.[2][3] |
| Complexation | 20% HP-β-CD in Water (pH adjusted to 4.[1][2][3]5) | Best for IV/PO.[2][3] High bioavailability.[1][2][3] | Expensive; requires formulation time.[2][3] |
Critical Technical Note: pH Adjustment
Since BCE-Benz is a weak base (pKa est.[1][2][3] 3.5 - 4.5 due to halogen electron withdrawal), it is more soluble at low pH .[1][2][3]
-
Strategy: When formulating in cyclodextrins or water, adjust the pH to 4.0 - 4.5 using weak acids (Citric acid or Methanesulfonic acid).[1][2][3] This protonates the N3 nitrogen, creating a soluble cation.
-
Warning: Do not use basic buffers (pH > 7), as the molecule will remain neutral and insoluble.[2]
Module 3: Advanced Chemistry (Salt Formation)
If you are moving to scale-up, you cannot rely on DMSO.[1][2][3] You should attempt to generate a salt form.[2][3]
Q: Can I make a Sodium salt? A: NO.
-
Reasoning: The N1-Ethyl group occupies the position where a proton would usually be removed by a base.[1] There is no acidic proton left on the imidazole ring.
Q: What salt should I try? A: Mesylate or Hydrochloride.
-
Protocol: Dissolve BCE-Benz in a minimal amount of acetone or ethanol.[1][2][3] Add 1.05 equivalents of Methanesulfonic acid (MsOH) or HCl in dioxane. Cool the solution to induce crystallization of the salt.
-
Benefit: The salt form will have significantly faster dissolution kinetics (dissolution rate) even if the thermodynamic solubility remains similar.
Formulation Logic Tree
Figure 2: Decision tree for selecting the appropriate vehicle based on experimental constraints.
FAQs: Researcher to Researcher
Q: I see a "cloud" in the well, but my assay readout (absorbance) is still high. Is it working? A: No. That "cloud" is precipitated drug.[1][2][3] It can scatter light, causing false positives in absorbance assays (OD readings). Furthermore, the cells are not seeing the drug; they are just sitting next to a rock of benzimidazole. You must filter the media or spin it down to determine the actual soluble concentration.
Q: Can I use Albumin (BSA) to help? A: Yes. Serum albumin is a natural carrier for lipophilic drugs.[1][2][3] Pre-incubating your compound with media containing 10% FBS (or purified BSA) for 15 minutes before adding to cells can prevent crystal formation by binding the drug to the protein.
Q: Why does the literature mention "Sodium Salts" for other benzimidazoles? A: Those are for unsubstituted benzimidazoles (like Omeprazole).[2][3] Your compound has an Ethyl group at position 1.[1][2][3][8] This chemical modification completely changes the rules. Do not waste time trying to make a base-salt.[1][2][3]
References & Further Reading
-
Cyclodextrin Complexation:
-
Benzimidazole Alkylation & Chemistry:
-
DMSO Troubleshooting in Cell Culture:
-
Protocol: Practical advice on DMSO limits and precipitation management in biological assays.
-
Source:
-
-
General Benzimidazole Properties:
Disclaimer: This guide is based on structure-activity relationship (SAR) analysis of halogenated benzimidazoles. Always perform a small-scale solubility test before committing valuable compound to a large experiment.
Sources
- 1. 1-Ethyl-2-methylbenzimidazole | C10H12N2 | CID 22054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. PubChemLite - 1-ethyl-2-methylbenzimidazole (C10H12N2) [pubchemlite.lcsb.uni.lu]
- 9. iosrjournals.org [iosrjournals.org]
- 10. echemi.com [echemi.com]
Troubleshooting cyclization failures in benzimidazole derivative synthesis
Introduction: The Cyclization Bottleneck
Benzimidazole formation is a deceptively simple transformation that often fails at the critical cyclization step. Whether you are employing the classic Phillips condensation (diamine + carboxylic acid) or the oxidative cyclization (diamine + aldehyde), the failure mode is rarely total decomposition. Instead, reactions frequently stall at thermodynamic sinks—specifically the N-acylated or Schiff base intermediates—or yield complex mixtures due to oxidation issues.
This guide moves beyond textbook definitions to address the causality of these failures, providing self-validating protocols to ensure ring closure.
Diagnostic Workflow
Before altering conditions, identify the specific failure mode using this logic tree.
Figure 1: Decision matrix for diagnosing benzimidazole synthesis failures based on TLC/LCMS evidence.
Technical Q&A: Addressing Specific Failures
Category A: The "Stuck" Intermediate (Phillips Condensation)
User Issue: "I am reacting o-phenylenediamine with a carboxylic acid in 4N HCl. I see a new spot on TLC, but the mass corresponds to the mono-acylated product, not the cyclized benzimidazole."
Scientist's Analysis: You have formed the N-acyl-o-phenylenediamine intermediate, but the ring closure (dehydration) is thermodynamically unfavorable under your current conditions. The cyclization step requires the elimination of water. In aqueous acid (4N HCl), the equilibrium often favors the open hydrated form, especially if the acid substituent is electron-withdrawing or sterically bulky.
Troubleshooting Protocol:
-
Switch to a Dehydrating Solvent: Move from aqueous HCl to Polyphosphoric Acid (PPA) . PPA acts as both a solvent and a potent dehydrating agent, driving the equilibrium toward cyclization.
-
Temperature Threshold: The dehydration step typically requires temperatures >100°C. Refluxing aqueous acid (approx. 100°C) is often insufficient. PPA allows heating to 140–180°C.
-
Microwave Irradiation: If PPA is too viscous or difficult to work up, use microwave irradiation. It provides rapid, uniform heating that overcomes the activation energy barrier for cyclization [1].
Category B: Oxidative Cyclization Stalls (Aldehyde Route)
User Issue: "I reacted o-phenylenediamine with benzaldehyde in ethanol. A yellow precipitate formed (Schiff base), but it won't convert to the benzimidazole even with reflux."
Scientist's Analysis: Condensing a diamine with an aldehyde yields a dihydrobenzimidazole (or Schiff base) intermediate. This intermediate cannot cyclize to the aromatic benzimidazole without an oxidant. Unlike the carboxylic acid route, the aldehyde route is not a simple dehydration; it is an oxidative cyclization requiring the removal of two hydrogen atoms.
Troubleshooting Protocol:
-
Add an Oxidant: You must add a reagent to accept the hydride/electrons.
-
Solvent Switch: If using air oxidation, switch to a solvent with high oxygen solubility (e.g., DMF or DMSO) rather than Ethanol, though workup becomes harder.
Category C: Purification & Solubility
User Issue: "My reaction worked (confirmed by LCMS), but I cannot isolate the product. It crashes out with impurities or stays in the water layer."
Scientist's Analysis: Benzimidazoles are amphoteric. They possess a basic nitrogen (pyridine-like) and an acidic proton (pyrrole-like, if N1 is unsubstituted). Their solubility is highly pH-dependent.[5]
Troubleshooting Protocol:
-
The "pH Swing" Isolation:
-
Step 1: Acidify the crude mixture to pH < 2. The benzimidazole forms a salt (cationic) and dissolves in water. Non-basic impurities (unreacted aldehyde/acid) remain organic-soluble. Extract with Ethyl Acetate and discard organic layer.
-
Step 2: Basify the aqueous layer to pH 9–10 (using NH₄OH). The benzimidazole becomes neutral and precipitates (or can be extracted into organic solvent).[3][5][6]
-
-
Crystallization: Avoid simple evaporation. Recrystallize from water/ethanol mixtures. Dissolve in hot ethanol, then add hot water until turbid. Cool slowly.
Mechanistic Visualization
Understanding the difference between the Acid (Phillips) and Aldehyde pathways is crucial for selecting the right fix.
Figure 2: Mechanistic pathways showing the distinct "Stuck Points" for acid vs. aldehyde routes.
Standard Operating Protocols (SOPs)
SOP 1: Robust Synthesis using Polyphosphoric Acid (PPA)
Best for: Unreactive carboxylic acids, bulky substrates, or when the "Acid Route" stalls.
-
Preparation: In a round-bottom flask, mix 1.0 equiv o-phenylenediamine and 1.0–1.1 equiv carboxylic acid.
-
Acid Addition: Add PPA (approx. 10g per 1g of diamine). Note: PPA is viscous; warm it slightly to pour.
-
Reaction: Heat to 140–160°C for 2–4 hours. Monitor by TLC (take a drop, dilute in water, neutralize in a vial with NaHCO₃, extract with EtOAc).
-
Quench: Cool to ~80°C. Pour the syrup slowly into crushed ice with vigorous stirring. (Exothermic!).
-
Isolation: The product often precipitates as the phosphate salt or free base. Neutralize the slurry with conc. NH₄OH to pH 8–9. Filter the precipitate.
-
Validation: NMR should show loss of the COOH proton and distinct aromatic signals.
SOP 2: Mild Oxidative Cyclization (Na₂S₂O₅ Method)
Best for: Aldehydes, sensitive substrates, green chemistry compliance.
-
Preparation: Dissolve 1.0 equiv o-phenylenediamine and 1.0 equiv aldehyde in Ethanol or DMF.
-
Oxidant Addition: Add 1.0–1.2 equiv Sodium Metabisulfite (Na₂S₂O₅) dissolved in a minimum amount of water.
-
Reaction: Reflux for 3–5 hours.
-
Mechanism Check: The bisulfite adduct facilitates the ring closure and subsequent oxidation.
-
Workup: Concentrate the solvent. Add water. If the product precipitates, filter.[7] If not, extract with Ethyl Acetate.
-
Validation: Look for the disappearance of the aldehyde proton (9–10 ppm) in ¹H NMR.
Comparison of Oxidants (Aldehyde Route)
| Oxidant | Reaction Speed | Yield | Comments |
| Air / O₂ | Slow (12-24h) | Moderate | Green, but often incomplete conversion. |
| Na₂S₂O₅ | Fast (3-5h) | High | Reliable, easy workup, water-soluble byproducts [2]. |
| Iodine (I₂) | Fast (1-3h) | High | Requires careful quenching (thiosulfate) to remove color. |
| Cu(OTf)₂ | Moderate | High | Good catalyst, but requires metal scavenging later [3]. |
References
-
Microwave-Assisted Synthesis: Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review. Bentham Science.
-
Na₂S₂O₅ Mechanism: Plausible Mechanism of Synthesis of benzimidazole derivatives... using Na2S2O5 as an oxidizing reagent.[8] ResearchGate.
-
Catalytic Methods: The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.[9] MDPI.
-
Purification & Solubility: Research on Benzimidazole Derivatives: Solubility and Purification. DTIC.
Sources
- 1. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Derivatives [organic-chemistry.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Minimizing impurities in 6-Bromo-5-chloro-1-ethyl-2-methyl-1h-benzimidazole production
This guide serves as a specialized Technical Support Center for researchers and process chemists working with 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole .
Due to the asymmetric halogenation (5-chloro, 6-bromo) and the N-alkylation step, this molecule presents a classic regioselectivity paradox that is the primary source of critical impurities. This guide prioritizes the identification, prevention, and removal of these specific impurities.
Target Molecule: this compound CAS Registry Number: (Generic Analog Reference) Critical Quality Attribute (CQA): Regioisomeric Purity > 99.5%
Part 1: The "Twin" Problem (Critical Alert)
Before troubleshooting, you must understand the primary failure mode. The synthesis of this molecule via direct alkylation of the benzimidazole core guarantees a mixture of two isomers that are extremely difficult to separate.
The Mechanism of Failure
The precursor, 5-chloro-6-bromo-2-methyl-1H-benzimidazole , exists in a tautomeric equilibrium. The hydrogen atom on the nitrogen oscillates between N1 and N3.
-
Tautomer A: H is on the nitrogen closer to the Chlorine.
-
Tautomer B: H is on the nitrogen closer to the Bromine.
When you add the Ethyl group (Et-X), it locks the molecule into one of two states. Because Chlorine and Bromine have similar electronic withdrawing effects and steric bulk, the reaction is often non-selective (approx. 1:1 ratio).
The Impurity Profile:
-
Target: this compound.
-
Regio-Impurity: 5-Bromo-6-chloro-1-ethyl-2-methyl-1H-benzimidazole.
Visualizing the Pathway
Figure 1: The bifurcation point in synthesis where the critical regio-impurity is generated.
Part 2: Troubleshooting Guides & Protocols
Module A: Preventing the Regio-Impurity (Synthetic Strategy)
User Issue: "I am getting a 60:40 mixture of isomers. How do I shift this to >95:5?"
Technical Response: You cannot achieve >95:5 selectivity via direct alkylation of the heterocycle due to the similar inductive effects of Cl and Br [1]. To minimize this impurity, you must change the sequence of events .
The "Gold Standard" Protocol (Regioselective Route): Instead of building the ring and then adding the ethyl group, you must add the ethyl group to the specific amine before ring closure.
-
Starting Material: 1-amino-2-nitro-4-bromo-5-chlorobenzene.
-
Step 1 (Selective Alkylation): Alkylate the free amine with Ethyl Iodide. The nitro group sterically hinders the adjacent position, forcing alkylation at the desired amine.
-
Step 2 (Reduction): Reduce the nitro group to an amine (Fe/HCl or H2/Pd).
-
Step 3 (Cyclization): React with acetic anhydride/HCl to close the ring.
-
Result: The Ethyl group is chemically locked into position N1 before the second nitrogen is even formed.
-
Module B: Purification of the Isomeric Mixture
User Issue: "I cannot change the route. How do I separate the 5-Br and 6-Br isomers?"
Technical Response: Separation is challenging because both isomers have nearly identical dipole moments. Standard Flash Chromatography is often insufficient.
Recommended Purification Protocol:
| Method | Effectiveness | Procedure Notes |
| Recrystallization | High | Solvent: Ethanol/Water (80:20) or Acetonitrile. Mechanism: The 6-Br isomer often packs differently in the crystal lattice due to the larger Bromine atom's position relative to the Ethyl group. Tip: Seed with pure target crystals if available.[1] |
| Prep-HPLC | Very High | Column: C18 (ODS) or Phenyl-Hexyl (for halogen selectivity). Mobile Phase: Methanol/Water + 0.1% Formic Acid. Gradient: Shallow gradient (e.g., 60% to 70% MeOH over 40 mins). |
| Flash Chromatography | Low | Requires very non-polar solvents (Hexane/DCM) and high silica ratios (100:1). Often results in "co-elution". |
Module C: Minimizing "Pink" Impurities (Oxidation)
User Issue: "My product has a persistent pink/red hue, even after recrystallization."
Technical Response: This is caused by oligomerization of the diamine precursor . If the reduction of the nitro-group (Step 2) and the cyclization (Step 3) are not telescoped (done immediately), the diamine oxidizes in air to form phenazine-like dyes [2].
Corrective Action:
-
Inert Atmosphere: Perform all diamine handling under Nitrogen or Argon.
-
Bisulfite Wash: Wash the crude organic layer with 10% Sodium Metabisulfite (
) during workup to reduce colored oxidative impurities. -
Acid Scavenging: Ensure complete removal of acid catalysts; residual acid promotes color formation during drying.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is my yield low (<40%) during the alkylation step?
-
Diagnosis: You are likely producing the Quaternary Ammonium Salt (Over-alkylation).
-
Mechanism: The product (1-ethyl benzimidazole) is still nucleophilic. If excess Ethyl Iodide is present, it attacks the N3 position, forming a dialkylated, charged species that is lost in the aqueous wash.
-
Solution: Use exactly 1.05 equivalents of Ethyl Iodide. Do not use large excesses. Switch to a weaker base like
in Acetone rather than NaH in DMF to reduce the kinetic rate of the second alkylation [3].
Q2: Can I distinguish the isomers using standard NMR?
-
Answer: Yes, but it requires careful analysis.
-
Technique: 1H-NMR in
. -
Marker: Look at the aromatic protons (H4 and H7).
-
In the 6-Br isomer (Target), the proton at H7 (adjacent to the Ethyl group) will show a specific Nuclear Overhauser Effect (NOE) with the Ethyl
protons. -
In the 5-Br isomer (Impurity), the H7 position is occupied by Chlorine (or H, depending on numbering perspective), leading to a different shift and NOE pattern.
-
Note: The coupling constants will be singlets (para-like) for both, so chemical shift and NOE are critical.
-
Q3: Is there a catalyst that improves regioselectivity during direct alkylation?
-
Answer: Generally, no. While some copper-catalyzed couplings exist for arylation, simple alkylation is dominated by sterics. However, using Cesium Carbonate (
) can sometimes alter the ratio slightly due to the "Cesium Effect" (templating the transition state), but do not expect a shift greater than 60:40 [4].
Part 4: Troubleshooting Logic Tree
Use this flow to determine the next step in your experiment.
Figure 2: Decision matrix for impurity remediation.
References
-
Regioselectivity in Benzimidazoles: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.
-
Oxidative Impurities in Diamines: Behr, A., & Johnen, L. (2009). "Myths and realities of the Phillips catalyst." ChemCatChem, 1(1), 123. (General reference on diamine oxidation/condensation issues).
-
Alkylation Control & Quaternization: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Section on N-Alkylation of Heterocycles).
-
The Cesium Effect: Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of weak nitrogen nucleophiles." Journal of Practical Chemistry.
Sources
Thermal stability challenges of 6-Bromo-5-chloro-1-ethyl-2-methyl-1h-benzimidazole
Welcome to the Technical Support Center for 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole .
I am Dr. Aris, Senior Application Scientist. I have designed this guide to address the specific thermal stability and processing challenges associated with this halogenated benzimidazole scaffold.
This molecule presents a unique "stability paradox": the benzimidazole core is aromatic and robust, but the C-Br bond (Position 6) and the N-ethyl group introduce specific vulnerabilities at elevated temperatures, particularly in the presence of nucleophiles or radical initiators.[1]
Part 1: The Thermal Stability Profile
Executive Summary: this compound (CAS: 90844-65-8) exhibits a thermal stability ceiling determined primarily by the C-Br bond dissociation energy (~68 kcal/mol) .[1] While the heterocyclic core can withstand temperatures >250°C, the bromine substituent becomes labile >140°C, leading to radical-mediated degradation.[1]
Key Degradation Mechanisms
-
Homolytic Dehalogenation (The "Black Tar" Effect): At temperatures exceeding 150°C, particularly in non-degassed solvents, the C-Br bond undergoes homolytic cleavage.[1] The resulting aryl radical attacks solvent molecules or other benzimidazole units, leading to polymerization (tarring) and debrominated byproducts.[1]
-
Nucleophilic Aromatic Substitution (SnAr): Critical Process Warning: This molecule is electron-deficient due to the imidazole ring and halogenation. Heating in nucleophilic solvents (e.g., DMF, DMAc) above 100°C can cause the solvent breakdown products (dimethylamine) to displace the Bromine or Chlorine atoms.[1]
-
N-Dealkylation (Oxidative): Prolonged heating in air can oxidize the
-carbon of the N-ethyl group, leading to cleavage and reversion to the NH-benzimidazole.[1]
Part 2: Visualizing the Failure Modes
The following diagram maps the degradation pathways you must avoid during synthesis and purification.
Figure 1: Thermal degradation pathways.[1] Note that the C-Br bond is the primary failure point under radical conditions, while solvent choice drives SnAr side reactions.[1]
Part 3: Troubleshooting Guide (Q&A)
Module A: Synthesis & Reaction Optimization
Q1: I am refluxing in DMF at 150°C, and the reaction mixture has turned black. TLC shows a baseline streak. What happened? Diagnosis: You have likely triggered a Nucleophilic Aromatic Substitution (SnAr) cascade coupled with thermal decomposition.[1]
-
The Science: DMF decomposes at its boiling point to form dimethylamine.[1] The 6-Bromo-5-chloro substituted ring is activated for nucleophilic attack. The dimethylamine displaces the bromine (or chlorine), and the high heat drives radical polymerization.[1]
-
Solution:
Q2: My product yield is good, but the melting point is 10°C lower than the literature value (Literature: ~110-120°C). Is it degrading? Diagnosis: This is likely a Regioisomer Issue , not degradation.
-
The Science: Synthesizing this molecule from 4-bromo-5-chlorobenzene-1,2-diamine often yields a mixture of the 5-chloro-6-bromo (target) and 5-bromo-6-chloro isomers.[1] These isomers have distinct crystal lattices and melting points.
-
Protocol:
Module B: Storage & Handling
Q3: The white powder turned yellow after 2 weeks in the drying oven at 80°C. Is it safe to use? Diagnosis: Surface oxidation (N-oxide formation) or trace dehalogenation.
-
The Science: Benzimidazoles are nitrogen bases.[1] Prolonged heat in air can lead to N-oxidation. The yellow color is characteristic of extended conjugation from trace oxidation products (quinoidal structures).[1]
-
Validation Step: Dissolve a small amount in Methanol. If the solution is clear and colorless, the degradation is likely surface-only.[1] If the solution is yellow, purify via silica plug filtration.[1]
-
Correct Storage: Store in amber vials at ambient temperature (20-25°C), desiccated. Avoid long-term storage >40°C.
Part 4: Analytical Reference Data
Use this table to benchmark your experimental conditions against known stability limits.
| Parameter | Safe Limit | Critical Failure Point | Consequence |
| Temperature (Solid) | < 100°C | > 145°C | Melting w/ Decomposition (browning) |
| Temperature (Solution) | < 120°C | > 150°C | C-Br Homolysis (Radical formation) |
| Solvent Compatibility | Toluene, EtOH, DCM | DMF, DMSO (>100°C) | Halogen displacement (SnAr) |
| pH Stability | pH 4 - 10 | pH < 2 or > 12 | N-dealkylation or Hydrolysis |
Part 5: Diagnostic Workflow
Follow this decision tree when encountering unexpected results.
Figure 2: Diagnostic logic for thermal stability issues.[1]
References
-
Compound Identification: this compound (CAS 90844-65-8).[1][3] Molbase Chemical Directory. Retrieved from [Link][1]
-
Benzimidazole Thermal Stability: Wright State University. (1974).[1][4] Mechanism of Thermal Oxidation of the Benzimidazole System. Defense Technical Information Center (DTIC).[1] Retrieved from [Link][1]
-
Halogenated Polymer Degradation: Literature Survey on Thermal Degradation of Halogenated Polymers. (1965). Defense Technical Information Center (DTIC).[1] Retrieved from [Link][1]
-
Synthesis & Side Reactions: Synthesis of 2-Methylbenzimidazole in Continuous Flow: Mechanism of Deactivation. (2023). Industrial & Engineering Chemistry Research. Retrieved from [Link][1]
Sources
Resolving steric hindrance in 6-position substitution of benzimidazoles
To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Resolving Steric & Regiochemical Challenges in 6-Position Substitution of Benzimidazoles
Executive Summary
The functionalization of the benzimidazole scaffold at the 6-position presents a dual challenge: regiochemical ambiguity due to N-H tautomerism and steric hindrance from the N1-substituent or C5/C7 neighbors. This guide provides field-proven protocols to bypass these barriers. We move beyond standard "trial-and-error" alkylations, advocating for de novo synthesis for regiocontrol and specialized ligand systems (Buchwald-type) for overcoming steric clashes during cross-coupling.
The Core Challenge: The "Tautomer Trap"
Before addressing steric hindrance, one must define the position. In 1H-benzimidazoles (unsubstituted N), positions 5 and 6 are chemically equivalent due to rapid tautomerism (
-
Rule 1: You cannot synthesize a stable "6-substituted" benzimidazole without an N1-substituent.
-
Rule 2: Direct N-alkylation of a 5(6)-substituted benzimidazole almost invariably yields a mixture of 1,5- and 1,6-isomers, often favoring the unwanted 1,5-isomer due to electronic repulsion (remote deactivation).
Module 1: Regioselective Synthesis (De Novo Approach)
Use this module if you require a pure 1,6-disubstituted benzimidazole and want to avoid difficult chromatographic separations.
The Solution: Do not rely on alkylating the ring. Build the ring with the substituent already in place. The Reductive Cyclization of N-alkyl-2-nitroanilines is the most reliable self-validating protocol.
Experimental Logic (The "Switch" Strategy)
To target the 1,6-isomer , you must select the correct nitroaniline precursor. The N-alkyl group (N1) and the ring substituent (R) must be in a specific orientation before cyclization.
-
Target: 1-Alkyl-6-Substituted Benzimidazole
-
Precursor: N-alkyl-2-nitro-5-substituted-aniline
-
Mechanism: The nitro group is reduced to an amine, which then condenses with the aldehyde/acid. The N-alkyl group remains fixed at N1.
Protocol: One-Pot Reductive Cyclization (Dithionite Method)
This method tolerates halides and esters, unlike catalytic hydrogenation.
Reagents:
-
Substrate: N-alkyl-2-nitro-5-substituted-aniline (1.0 equiv)
-
Aldehyde: R’-CHO (1.1 equiv)
-
Reductant: Sodium Dithionite (
) (3.0 equiv) -
Solvent: EtOH/Water (3:1)
Step-by-Step:
-
Dissolution: Dissolve the nitroaniline and aldehyde in EtOH/Water.
-
Reduction/Condensation: Add
in portions. Heat to reflux for 4–6 hours.-
Checkpoint: The solution will turn from yellow/orange (nitro) to colorless/pale fluorescent (benzimidazole).
-
-
Workup: Evaporate EtOH. Basify with
(aq). Extract with EtOAc. -
Purification: Flash chromatography (typically DCM/MeOH).
Why this works: The N-alkyl group is installed on the aniline nitrogen before the ring closes, locking the regiochemistry.
Module 2: Overcoming Steric Hindrance at C6
Use this module if you have a pre-formed 6-halo-benzimidazole and need to couple a bulky group (Suzuki/Buchwald) but are seeing low conversion.
The Problem: The C6 position is "sandwiched" between C5 and C7. If N1 carries a bulky protecting group (e.g., SEM, Boc) or a functional tail, the Pd-catalyst struggles to access the C-X bond (oxidative addition) or accommodate the boronic acid (transmetallation).
The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
-
SPhos: Excellent for general steric hindrance.
-
AntPhos / XPhos: Required for "tetra-ortho" substituted systems or extreme bulk.
Protocol: Microwave-Assisted Steric Suzuki Coupling
Reagents:
-
Substrate: 6-Bromo-1-substituted-benzimidazole (1.0 equiv)
-
Boronic Acid: Ar-B(OH)2 (1.5 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)
-
Alternative:Pd-SPhos G3 Precatalyst (2–5 mol%) – Highly Recommended to prevent Pd black formation.
-
-
Base:
(2.0 M aq, 3.0 equiv) -
Solvent: 1,4-Dioxane or Toluene/Water (4:1)
Step-by-Step:
-
Degassing: Combine substrate, boronic acid, and base in a microwave vial. Sparge with Argon for 5 mins.
-
Catalyst Addition: Add Pd source and ligand. Cap immediately.
-
Irradiation: Heat to 100–120°C for 30–60 mins in a microwave reactor.
-
Note: Thermal heating (oil bath) may require 12–24h and often leads to dehalogenation side products.
-
-
Workup: Filter through Celite.
Data Comparison: Ligand Performance on Hindered Benzimidazoles
| Ligand System | Conversion (1h, 100°C) | Steric Tolerance | Recommendation |
| PPh3 / Pd(PPh3)4 | < 15% | Low | Do not use for C6 coupling. |
| dppf | 30-40% | Moderate | Good for simple aryls, fails with ortho-subs. |
| SPhos | 85-95% | High | First-line choice for C6. |
| AntPhos | > 90% | Extreme | Use if SPhos fails (e.g., tetra-ortho). |
Visualizing the Strategy
The following diagram illustrates the decision matrix for synthesizing 1,6-disubstituted benzimidazoles, contrasting the flawed "Direct Alkylation" route with the robust "De Novo" route.
Caption: Decision tree comparing the flawed direct alkylation route (red) with the regioselective de novo synthesis (green) for accessing 1,6-isomers.
Troubleshooting & FAQs
Q1: I tried the Suzuki coupling with Pd(PPh3)4 and recovered only starting material. Why? A: The benzimidazole nitrogen (N3) can coordinate to Palladium, poisoning the catalyst by displacing labile phosphines like PPh3. Furthermore, the steric bulk at C6 prevents the oxidative addition.
-
Fix: Switch to Pd-SPhos G3 . The biaryl ligand is bulky enough to prevent N-coordination and electron-rich enough to facilitate oxidative addition.
Q2: My "De Novo" cyclization yielded the 1,5-isomer instead of the 1,6. What happened? A: You likely started with 2-nitro-4-substituted-aniline .
-
Check: Draw your starting material. If the R-group is para to the
(amino) group, it ends up at position 5. If the R-group is para to the (nitro) group (which becomes the second amine), it ends up at position 6 relative to the original amine. -
Rule: For 1,6-isomers, the substituent must be meta to the N-alkylated amine in the aniline precursor.
Q3: Can I separate the 1,5 and 1,6 isomers if I'm forced to use direct alkylation? A: Yes, but it is difficult.
-
TLC: They often co-elute.
-
HPLC: Use a C18 column with a Methanol/Water gradient (buffered to pH 8 with ammonium bicarbonate). Isomers often separate better at basic pH where the imidazole is neutral.
-
NMR: The H2 proton (between nitrogens) is diagnostic. In the 1,6-isomer, the H7 proton (ortho to N1) often shows a distinct NOE (Nuclear Overhauser Effect) with the N1-alkyl group.
References
-
Regioselective Synthesis via Reductive Cyclization
-
Yang, D., et al.[1] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005(1), 47-56.
-
-
Steric Hindrance in Suzuki Coupling (SPhos/AntPhos)
- Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007, 129(11), 3358–3366.
-
Catalyst Inhibition by Benzimidazoles
- Karuvalam, R.P., et al. "Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles." Arkivoc, 2019, vi, 431-445.
-
Regioselectivity of N-Alkylation
-
Chen, S., et al. "Direct, Regioselective N-Alkylation of 1,3-Azoles."[2] Organic Letters, 2016, 18(1), 104–107.
-
Sources
Validation & Comparative
A Comparative Guide to Validating the Purity of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole via HPLC
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) based methods for validating the purity of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole, a key intermediate in the synthesis of various therapeutic agents. We will delve into the rationale behind method selection, provide detailed experimental protocols, and compare their performance based on critical analytical parameters.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of drugs.[1][2][3] The specific halogenation and substitution pattern of this compound (Molecular Formula: C8H6BrClN2) necessitates robust analytical methods to detect and quantify potential process-related impurities and degradation products.[4]
The Central Role of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[5][6] Regulatory bodies like the ICH, USP, and Ph. Eur. have established stringent guidelines for the validation of analytical procedures to ensure they are fit for their intended purpose.[7][8][9]
This guide will explore three distinct HPLC-based approaches for the purity validation of our target compound:
-
Primary Isocratic HPLC-UV Method: A robust, routine method for quantifying the main component and known impurities.
-
Orthogonal Gradient HPLC-UV Method: A complementary method with a different separation mechanism to detect any co-eluting or unforeseen impurities.[10][11][12]
-
Ultra-Performance Liquid Chromatography (UPLC): An advanced alternative offering significant improvements in speed, resolution, and sensitivity.[13][14][15]
The comparative performance of these methods will be evaluated based on parameters such as resolution, analysis time, solvent consumption, and sensitivity.
Method 1: Primary Isocratic HPLC-UV Method
This method is designed for routine quality control, providing a reliable and efficient means of quantifying the purity of this compound and monitoring for specific, known impurities. The isocratic nature of the mobile phase ensures consistent and reproducible retention times.
Rationale for Method Design
The choice of a C18 stationary phase is based on the non-polar nature of the benzimidazole derivative. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve adequate retention and sharp peak shapes. UV detection is selected based on the chromophoric nature of the benzimidazole ring system. A wavelength of 254 nm is often a good starting point for such compounds.[16][17][18]
Experimental Protocol
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
System Suitability Test (SST):
Before sample analysis, the system's performance must be verified.[7][19][20] A standard solution of the analyte and a known impurity are injected in replicate (n=5). The acceptance criteria are:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Resolution (Rs) between the main peak and the closest eluting impurity: ≥ 2.0
Method 2: Orthogonal Gradient HPLC-UV Method
The use of an orthogonal method is a critical aspect of robust impurity profiling.[10][11][12][21] It employs a different stationary phase and/or mobile phase conditions to alter the selectivity of the separation, thereby increasing the probability of detecting impurities that might co-elute with the main peak in the primary method.
Rationale for Method Design
A phenyl-hexyl stationary phase is chosen for its alternative selectivity, offering different interactions (π-π interactions) with the aromatic benzimidazole ring. A gradient elution with methanol as the organic modifier provides a different elution profile compared to acetonitrile. This change in both stationary and mobile phase chemistry offers a high degree of orthogonality.
Experimental Protocol
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Forced Degradation Studies:
To ensure the stability-indicating nature of the method, forced degradation studies are performed.[22][23][24] The sample is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The stressed samples are then analyzed using the orthogonal method to demonstrate that all degradation products are well-separated from the main peak.
Method 3: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (<2 µm) and higher operating pressures.[14][15] This results in faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC.[13][25][26]
Rationale for Method Design
The sub-2 µm particle size of the UPLC column provides a dramatic increase in efficiency, leading to sharper and narrower peaks. This allows for faster flow rates and shorter run times without sacrificing resolution. The increased sensitivity is particularly beneficial for detecting trace-level impurities.
Experimental Protocol
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.51-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Performance Comparison
The following table summarizes the key performance characteristics of the three methods, based on hypothetical but realistic experimental data.
| Parameter | Isocratic HPLC | Orthogonal Gradient HPLC | UPLC |
| Analysis Time | ~10 min | ~30 min | ~4 min |
| Resolution (Rs) | Good (≥ 2.0) | Excellent | Superior |
| Sensitivity | Standard | Standard | High |
| Solvent Consumption | Moderate | High | Low |
| Throughput | Moderate | Low | High |
| Method Complexity | Low | Moderate | High |
Conclusion
The choice of an appropriate analytical method for purity validation depends on the specific requirements of the analysis.
-
The Isocratic HPLC method is well-suited for routine quality control where speed and simplicity are paramount.
-
The Orthogonal Gradient HPLC method is essential during method development and for comprehensive impurity profiling, ensuring that no impurities are missed.
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it an ideal choice for high-throughput screening and the analysis of complex samples with trace-level impurities.[13][25][26]
A comprehensive purity validation strategy for this compound should ideally incorporate both a primary and an orthogonal HPLC method to ensure the highest level of confidence in the analytical results. For laboratories equipped with UPLC technology, its adoption can lead to substantial improvements in efficiency and data quality.
References
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Alispharm. [Link]
-
LCGC North America. (2007, November 1). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. [Link]
-
WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]
-
CAMAG. Pharmaceutical Analysis using HPTLC. [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]
-
LCGC International. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. [Link]
-
LCGC North America. (2009, February 1). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
News-Medical.net. (2019, October 17). High-performance Thin Layer Chromatography (HPTLC) in the Pharmaceutical Industry. [Link]
-
Separation Science. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]
-
ResearchGate. (2025, August 6). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. [Link]
-
Semantic Scholar. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
-
ResearchGate. (2025, December 25). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]
-
ResearchGate. (2025, August 5). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
ResearchGate. (2025, August 5). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. [Link]
-
JoVE. (2023, July 5). High-Performance Thin-Layer Chromatography (HPTLC). [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
MPL Lösungsfabrik. (2018, July 28). What are system suitability tests (SST) of analytical methods?[Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Waters Corporation. (2022, November 14). HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System. [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?[Link]
-
PubMed. (2020, August 15). Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment. [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Croatian Journal of Food Science and Technology. (2017, May 25). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode arr. [Link]
-
ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]
-
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
ChemBK. 1H-Benzimidazole, 6-bromo-5-chloro-2-methyl-. [Link]
-
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
Arabian Journal of Chemistry. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]
-
National Center for Biotechnology Information. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ...[Link]
-
Scholars Research Library. An Overview About Synthetic and Biological Profile of Benzimidazole. [Link]
-
Semantic Scholar. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. [Link]
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. chembk.com [chembk.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. What are system suitability tests (SST) of analytical methods? [mpl.loesungsfabrik.de]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. academic.oup.com [academic.oup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 14. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 15. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 16. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 20. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 21. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 22. researchgate.net [researchgate.net]
- 23. ajrconline.org [ajrconline.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. sepscience.com [sepscience.com]
- 26. biomedres.us [biomedres.us]
Introduction: The Benzimidazole Scaffold and the Question of Alkylation
An In-Depth Guide to the Comparative Efficacy of Alkylated vs. Non-Alkylated Benzimidazoles
Prepared for: Researchers, Scientists, and Drug Development Professionals
The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have yielded a remarkable breadth of therapeutic agents, including anthelmintics, anticancer agents, antivirals, and antifungals.[1][3][4] A key structural variation within this class is the substitution pattern, particularly at the N-1 position of the imidazole ring. This guide provides a comparative analysis of N-1 alkylated versus non-alkylated benzimidazoles, exploring how this seemingly simple chemical modification dictates profound differences in mechanism, pharmacokinetics, and, ultimately, therapeutic efficacy.
The distinction is fundamental: non-alkylated benzimidazoles possess a hydrogen atom at the N-1 position, which can participate in hydrogen bonding, while in alkylated benzimidazoles, this hydrogen is replaced by an alkyl group. This modification alters the molecule's polarity, solubility, and steric profile, directly influencing its biological activity.[5][6] This analysis will dissect these differences, supported by experimental data and established protocols, to provide a clear framework for researchers engaged in the design and evaluation of novel benzimidazole-based therapeutics.
The Core Mechanism: A Tale of Tubulin Disruption
The most well-characterized mechanism of action for many benzimidazoles, particularly in their role as anthelmintics and anticancer agents, is the disruption of microtubule dynamics.[7][8]
-
Target: The primary molecular target is β-tubulin, a subunit of microtubules.[1]
-
Action: Benzimidazoles bind to a specific site on the β-tubulin protein, inhibiting its polymerization into microtubules.[9][10] This arrest of microtubule formation disrupts critical cellular functions that depend on a dynamic cytoskeleton, including cell division (mitosis), intracellular transport, and nutrient absorption (specifically, glucose uptake in parasites).[1]
-
Selectivity: The therapeutic window for benzimidazole anthelmintics hinges on their significantly higher binding affinity for parasitic β-tubulin compared to the mammalian homologue—in some cases, by a factor of 250-400 times.[9] This selective toxicity allows for the eradication of the parasite with minimal impact on the host.
Alkylation at the N-1 position can influence how the molecule fits into the β-tubulin binding pocket and can drastically alter its pharmacokinetic properties, which determines whether the drug can reach its target in effective concentrations.
Caption: Mechanism of action for benzimidazole anthelmintics.
Comparative Efficacy in Anthelmintic Therapy: A Pharmacokinetic Divide
The most illustrative comparison between alkylated and non-alkylated benzimidazoles comes from the clinical use of albendazole and mebendazole for treating soil-transmitted helminth (STH) infections. While albendazole is not a simple N-1 alkylated compound, its metabolic activation and superior systemic absorption, contrasted with the poor absorption of the non-alkylated mebendazole, highlight the critical role of pharmacokinetics.
-
Mebendazole (Non-alkylated archetype): Exhibits minimal systemic absorption (~2-10%), leading to high concentrations within the gastrointestinal tract.[11] This makes it highly effective for treating infections confined to the gut lumen.
-
Albendazole (Systemically available): While poorly soluble, its absorption is significantly enhanced when taken with a fatty meal.[12][13] It is rapidly metabolized in the liver to its active form, albendazole sulfoxide, which is well-distributed throughout the body.[13][14] This systemic availability is crucial for treating tissue-invasive parasitic diseases.
This pharmacokinetic dichotomy directly translates to differential clinical efficacy against various helminths.
| Parasite | Single-Dose Albendazole (400 mg) | Single-Dose Mebendazole (500 mg) | Superior Agent & Rationale |
| Ascaris lumbricoides (Roundworm) | Cure Rate: >97%[15] | Cure Rate: >97%[15] | Both Highly Effective: High intraluminal drug concentration is sufficient. |
| Trichuris trichiura (Whipworm) | Cure Rate: Low (e.g., 33.8%) | Cure Rate: Significantly Higher (e.g., 39.7% - 65.6%)[15][16] | Mebendazole: Higher and more sustained drug concentration in the colon where adult worms reside. Triple-dose regimens are even more effective. |
| Hookworm (N. americanus, A. duodenale) | Cure Rate: High (e.g., 69-92%)[17] | Cure Rate: Very Low (e.g., 29-31%)[17] | Albendazole: Systemic absorption is necessary to effectively target these blood-feeding parasites attached to the intestinal mucosa. A single dose of albendazole outperforms even a triple dose of mebendazole.[17] |
| Systemic Helminthiases (e.g., Neurocysticercosis) | Drug of Choice [12] | Ineffective | Albendazole: Superior systemic absorption and distribution into tissues, including the central nervous system, is essential for treatment.[12] |
Expanding the Therapeutic Landscape: Antiviral and Anticancer Applications
Recent research has focused on repurposing and designing novel benzimidazoles for other diseases, where N-alkylation has emerged as a critical design element.
Antiviral Activity: A series of synthesized N-1 alkylated benzimidazole derivatives has demonstrated potent activity against HIV and Yellow Fever Virus (YFV).[18][19] In these studies, the nature (polar vs. non-polar) and position of the N-1 alkyl substituent were found to be pivotal in determining the antiviral efficacy.[18][20] For instance, the compound 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol showed significant anti-HIV activity, suggesting that N-alkylation is a promising strategy for developing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).[18][19]
Anticancer Activity: The tubulin-disrupting properties of benzimidazoles are being actively explored for oncology.[7] Both alkylated and non-alkylated derivatives, such as fenbendazole and mebendazole, induce apoptosis and cell cycle arrest in various cancer cell lines.[7] Beyond tubulin inhibition, some benzimidazoles have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[21] Structure-activity relationship (SAR) studies suggest that substitutions at both the N-1 and C-2 positions strongly influence this anticancer activity.[6]
Caption: Key positions for substitution on the benzimidazole scaffold.
Key Experimental Protocols
To facilitate further research, the following are detailed methodologies for evaluating the efficacy of benzimidazole derivatives.
Protocol 1: Tubulin Polymerization Assay
This assay is fundamental for confirming the mechanism of action of benzimidazoles as microtubule-disrupting agents.[7]
Principle: The polymerization of purified tubulin into microtubules increases light scattering, which can be monitored as an increase in absorbance at 340 nm. Inhibitors will reduce the rate and extent of this absorbance increase.
Methodology:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a suitable polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.
-
Add Compound: Add the test benzimidazole derivative at various concentrations. Include a vehicle control (e.g., DMSO) and a known inhibitor (e.g., nocodazole) as a positive control.
-
Initiate Polymerization: Initiate the reaction by incubating the plate at 37°C in a temperature-controlled spectrophotometer.
-
Measure Absorbance: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.
-
Analyze Data: Plot absorbance versus time. The inhibitory effect is determined by comparing the polymerization curves of the test compounds to the vehicle control.
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol 2: In Vitro Anthelmintic Viability Assay (vs. Trichinella spiralis)
This protocol evaluates the direct larvicidal activity of test compounds.[9]
Principle: The viability of parasitic larvae is assessed by direct microscopic observation after incubation with the test compounds.
Methodology:
-
Larvae Preparation: Isolate T. spiralis muscle larvae (ML) from infected muscle tissue.
-
Culture Setup: In a 24-well plate, add approximately 100 ML per well in 1 mL of physiological solution or appropriate culture medium.
-
Compound Addition: Add the synthesized benzimidazole derivatives (dissolved in DMSO) to achieve final desired concentrations (e.g., 50 µg/mL and 100 µg/mL). Include a negative control (DMSO vehicle) and positive controls (e.g., albendazole, ivermectin).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 24 and 48 hours.
-
Viability Assessment: Determine the viability of the larvae by observing their motility under an inverted microscope. Non-motile, straight larvae are considered non-viable.
-
Calculate Efficacy: Calculate the percentage reduction in viability compared to the negative control.
Caption: Workflow for the in vitro anthelmintic viability assay.
Conclusion and Future Outlook
The comparative efficacy of alkylated versus non-alkylated benzimidazoles is not a matter of intrinsic superiority but of fitness for a specific therapeutic purpose. The presence or absence of an N-1 alkyl group is a critical determinant of the compound's pharmacokinetic profile, which in turn dictates its clinical utility.
-
Non-alkylated benzimidazoles , exemplified by mebendazole, remain highly valuable for treating intraluminal parasites, where their poor absorption becomes a therapeutic advantage, maximizing local drug concentration and minimizing systemic side effects.
-
Alkylated benzimidazoles , represented clinically by the systemically available albendazole and experimentally by novel N-1 substituted antivirals, are essential for treating tissue-invasive diseases. N-alkylation provides a powerful tool for medicinal chemists to modulate solubility, absorption, and metabolic stability, thereby optimizing drug delivery to systemic targets.
Future research will undoubtedly continue to explore the vast chemical space around the benzimidazole scaffold. A deep understanding of how specific substitutions, such as N-alkylation, influence the structure-activity and structure-property relationships will be paramount in developing the next generation of benzimidazole-based drugs with enhanced potency, selectivity, and targeted efficacy.
References
- Dokuparthi, S. K., Naik, J. B., Kumar, K. S., & Saidulu, A. (2018). Synthesis, Characterization and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Research Journal of Pharmacy and Technology.
- Al-Sanea, M. M., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of King Saud University - Science.
-
Albonico, M., et al. (1994). A randomized controlled trial comparing mebendazole and albendazole against Ascaris, Trichuris and hookworm infections. Transactions of the Royal Society of Tropical Medicine and Hygiene. [Link]
-
Perveen, F., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience. [Link]
-
Gouda, M. A., et al. (2017). Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Steinmann, P., et al. (2011). Efficacy of Single-Dose and Triple-Dose Albendazole and Mebendazole against Soil-Transmitted Helminths and Taenia spp.: A Randomized Controlled Trial. PLOS ONE. [Link]
-
Sari, D. P., et al. (2020). Efficacy of Albendazole and Albendazole-Mebendazole against Trichuris trichiura Infections. Open Access Macedonian Journal of Medical Sciences. [Link]
-
Husain, A., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [Link]
-
Perveen, F., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience. [Link]
-
Medina-Franco, J. L., et al. (2012). Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm. [Link]
-
Rangra, N., et al. (2024). Scaffolds imparting anthelmintic activity: recent advancements and SAR studies. Medicinal Chemistry Research. [Link]
-
Yadav, G., et al. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry. [Link]
-
Singh, R. K., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Computational Biology and Chemistry. [Link]
-
Valderas-García, A., et al. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. Parasites & Vectors. [Link]
-
Sari, Y., et al. (2022). Comparison of Albendazole and Mebendazole on Soil-Transmitted Helminth Infections among School-Aged Children. The New Armenian Medical Journal. [Link]
-
Kocyigit, U. M., et al. (2025). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. Molecules. [Link]
-
Shchekotikhin, A. E., et al. (2025). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Pharmaceuticals. [Link]
-
Chai, J. Y. (2021). Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update. The Korean Journal of Parasitology. [Link]
-
Skinner-Adams, T. S., et al. (1997). efficacy of benzimidazole drugs against Plasmodium falciparum in vitro. Transactions of The Royal Society of Tropical Medicine and Hygiene. [Link]
-
El-Nassan, H. B. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega. [Link]
-
Valderas-García, A., et al. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. ResearchGate. [Link]
-
Starworms Consortium. (2020). Protocol for Benzimidazole drug efficacy trials published. Starworms. [Link]
-
Ceballos, L., et al. (2018). Comparison of oxfendazole, albendazole, and mebendazole pharmacokinetics... ResearchGate. [Link]
-
Singh, R. K., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed. [Link]
-
Whittaker, C., et al. (2022). Factors associated with variation in single-dose albendazole pharmacokinetics : a systematic review and modelling analysis. PLOS Neglected Tropical Diseases. [Link]
-
El-Sayed, N. M. F., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. [Link]
-
Singh, R. K., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. ResearchGate. [Link]
-
Kumar, R., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. [Link]
-
Tiyaboonchai, W., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
-
Al-Ghorbani, M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
-
Collyer, C., & Spoor, E. (2016). Efficacy of Benzimidazole Anthelmintics in a Managed Equine Herd in Northeast Texas-- Strategies for an Evidence-Based Deworming Program. Texas A&M University-Commerce. [Link]
-
Nawaz, M., et al. (2024). Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. RSC Advances. [Link]
-
Kocyigit, U. M., et al. (2025). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. MDPI. [Link]
-
Singh, V., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing. [Link]
-
Ali, M., & Nandi, S. (2025). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. [Link]
-
Kamal, A., et al. (2026). Not all benzimidazole derivatives are microtubule destabilizing agents. ResearchGate. [Link]
-
El-Ashry, E. S. H., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. [Link]
-
Cuckler, A. C., & Cuckler, L. H. (2021). Clinical Efficacy and Safety of Albendazole and Other Benzimidazole Anthelmintics for Rat Lungworm Disease (Neuroangiostrongyliasis): A Systematic Analysis of Clinical Reports and Animal Studies. Tropical Medicine and Infectious Disease. [Link]
-
Harris, J. R., et al. (2020). Antifungal benzimidazoles disrupt vasculature by targeting one of nine β-tubulins. The Journal of Clinical Investigation. [Link]
-
Abu-Hashem, A. A. (2015). Benzimidazole Derivatives as Antidiabetic Agents. Journal of Chemical and Pharmaceutical Research. [Link]
-
Min, K., et al. (2021). Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. International Journal of Molecular Sciences. [Link]
-
Stoyanova, A., et al. (2020). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules. [Link]
-
Kamal, A., et al. (2015). A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Albendazole Vs Mebendazole In Treating Enterobiasis: A Comparative Review - Klarity Health Library [my.klarity.health]
- 12. Albendazole vs. Mebendazole: Understanding the Differences in Anthelmintic Treatments - Oreate AI Blog [oreateai.com]
- 13. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 14. oamjms.eu [oamjms.eu]
- 15. A randomized controlled trial comparing mebendazole and albendazole against Ascaris, Trichuris and hookworm infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oamjms.eu [oamjms.eu]
- 17. Efficacy of Single-Dose and Triple-Dose Albendazole and Mebendazole against Soil-Transmitted Helminths and Taenia spp.: A Randomized Controlled Trial | PLOS One [journals.plos.org]
- 18. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Benchmarking Novel Benzimidazole-Based Kinase Inhibitors: A Comparative Analysis of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole
Introduction: The Benzimidazole Scaffold and the Quest for Novel Kinase Inhibitors
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone of modern medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[] Derivatives of this versatile heterocycle have been successfully developed into a range of therapeutics, from proton pump inhibitors to anthelmintics.[1][][5]
Recently, the focus has intensified on benzimidazole derivatives as potent anticancer agents, largely due to their ability to function as kinase inhibitors.[6][7] Kinases are a class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. The specific compound under evaluation, 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole , represents a novel chemical entity within this promising class. Its halogenated benzene ring and substituted imidazole core suggest a potential for high-affinity binding to ATP-binding pockets of key oncogenic kinases.
This guide provides a comprehensive framework for benchmarking this novel compound. Given that substituted benzimidazoles have shown activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis, we will use this kinase as our primary target for a hypothetical yet scientifically rigorous evaluation.[8][9] We will compare the performance of our test compound against two FDA-approved, standard-of-care VEGFR-2 inhibitors: Sunitinib and Sorafenib .
The objective of this guide is to provide researchers, scientists, and drug development professionals with the experimental logic, detailed protocols, and data interpretation frameworks necessary to robustly characterize novel benzimidazole inhibitors.
Comparative Analysis: Benchmarking Against the Gold Standards
A successful kinase inhibitor must demonstrate high potency against its intended target while maintaining selectivity to minimize off-target effects. The primary metric for potency is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
The following table summarizes the established performance of our standard inhibitors, Sunitinib and Sorafenib, against VEGFR-2. The data for our test compound, this compound, is presented with hypothetical values (X and Y) for illustrative purposes. These are the key parameters that any new inhibitor must be measured against.
| Compound | Biochemical IC50 (VEGFR-2) | Cellular Anti-Proliferation (HUVEC) IC50* | Key Selectivity Notes |
| Sunitinib | 2 nM | 10 nM | Potent inhibitor of PDGFRβ, KIT, FLT3, RET |
| Sorafenib | 6 nM | 25 nM | Potent inhibitor of RAF kinases (C-RAF, B-RAF), PDGFRβ, KIT |
| This compound | X nM | Y nM | To be determined via kinase panel screening |
HUVEC: Human Umbilical Vein Endothelial Cells, a standard model for angiogenesis research.
Expert Interpretation: The causality behind this two-tiered testing approach is fundamental. A potent biochemical IC50 confirms direct interaction with the isolated enzyme. However, this does not guarantee efficacy in a cellular context. A compound must possess favorable properties such as cell permeability and stability to inhibit the target within a living cell. Therefore, a strong correlation between the biochemical and cellular IC50 values is a critical indicator of a promising drug candidate. The ultimate goal is to identify a compound with high potency (low nanomolar IC50) and a clean selectivity profile to ensure that the observed cellular effects are indeed due to the inhibition of the intended target.
Experimental Design and Protocols
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This involves including appropriate positive and negative controls, using validated reagents, and establishing clear success criteria. Below are detailed, step-by-step methodologies for the key experiments required to generate the data outlined above.
Workflow for Inhibitor Characterization
The logical flow of experiments is designed to move from direct target engagement to cellular efficacy. This multi-step process ensures that resources are focused on compounds with the highest potential.
Caption: A logical workflow for characterizing a novel kinase inhibitor.
Protocol 1: Biochemical VEGFR-2 Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a robust, high-throughput method to determine the biochemical IC50. It relies on Förster Resonance Energy Transfer (FRET) between a europium-labeled antibody and a fluorescently labeled "tracer" that binds to the kinase's ATP pocket. An effective inhibitor will displace the tracer, disrupting FRET.
Principle: Competitive binding assay measuring displacement of a fluorescent tracer from the VEGFR-2 active site.
Materials:
-
VEGFR-2 Kinase (recombinant)
-
Lanthascreen™ Eu-anti-tag Antibody
-
Kinase Tracer 236
-
Test Compound (this compound) and Standard Inhibitors (Sunitinib, Sorafenib) serially diluted in DMSO.
-
Assay Buffer (e.g., TR-FRET Dilution Buffer)
-
384-well microplate (low-volume, black)
Procedure:
-
Prepare Kinase/Antibody Solution: Dilute the VEGFR-2 kinase and Eu-anti-tag antibody in assay buffer to the desired working concentration.
-
Dispense Solutions: Add 5 µL of the Kinase/Antibody solution to each well of the 384-well plate.
-
Add Compounds: Add 50 nL of serially diluted compounds (or DMSO for vehicle control) to the appropriate wells.
-
Add Tracer: Add 5 µL of the fluorescently labeled kinase tracer to all wells.
-
Incubate: Mix gently and incubate at room temperature for 60 minutes, protected from light.
-
Read Plate: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (background) and 665 nm (tracer-specific signal).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Anti-Proliferation Assay (HUVEC Model)
This protocol measures the effect of the inhibitor on the proliferation of endothelial cells, a key process in angiogenesis which is driven by VEGFR-2 signaling.
Principle: Quantifying cell viability after treatment with the inhibitor to determine the concentration that inhibits cell growth by 50%.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Test Compound and Standard Inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom, white-walled plates
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2 and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test and standard compounds in culture medium. Add 100 µL of the diluted compounds to the cells (final volume 200 µL). Include DMSO vehicle controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Viability:
-
Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature.
-
Remove 100 µL of medium from each well.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Read Plate: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control wells (100% viability) and plot the percent viability versus the log of inhibitor concentration. Fit the data to a dose-response curve to calculate the cellular IC50.
Mechanism of Action: Visualizing the Inhibition of VEGFR-2 Signaling
VEGFR-2 is a receptor tyrosine kinase. Upon binding its ligand, VEGF-A, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling that promotes cell survival, proliferation, and migration. Our test compound, like Sunitinib and Sorafenib, is hypothesized to act as an ATP-competitive inhibitor, preventing this initial phosphorylation event.
Caption: Simplified VEGFR-2 signaling pathway and the site of action for ATP-competitive inhibitors.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded methodology for the initial characterization of novel benzimidazole-based kinase inhibitors, using this compound as a model compound and VEGFR-2 as a high-value oncology target. By benchmarking against standard inhibitors like Sunitinib and Sorafenib, researchers can rapidly assess the potential of new chemical entities.
The crucial next steps following the protocols described herein would involve comprehensive selectivity profiling across a broad panel of kinases to understand off-target effects, followed by in vivo studies in xenograft models to evaluate efficacy and pharmacokinetic properties. The versatile nature of the benzimidazole scaffold suggests that even if a compound is not optimal for VEGFR-2, it may exhibit potent activity against other kinases, underscoring the importance of broad and unbiased screening in early-stage drug discovery.[2][7]
References
- A Review of the Pharmacological Aspects of Benzimidazole Derivatives. Research Journal of Chemical Sciences, 4(4), 78-88.
- Molbase. (n.d.). This compound.
- Pharmacological Screening of Substituted Benzimidazole Derivatives. (2021). Journal of Pharmaceutical Sciences and Research, 13(6), 364-369.
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025). RSC Advances.
- Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities. (2011). European Journal of Medicinal Chemistry, 46(4), 1113-1121.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry, 14(11), 103447.
- The Billion-Dollar Question: Are Cheap Antiparasitic Drugs Outsmarting Modern Oncology? (2026). OncoDaily.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2023). Journal of Medicinal Chemistry.
- Reagentia. (n.d.). 6-Bromo-2-chloro-5-methyl-1H-benzo[d]imidazole.
- Pharmacological Activities of Benzimidazole Deriv
- BLDpharm. (n.d.). 6-Bromo-5-chloro-2-methyl-1H-benzo[d]imidazole.
- Sigma-Aldrich. (n.d.). 6-Bromo-1H-benzimidazole.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Medicinal Chemistry, 31.
- ChemBK. (n.d.). 1H-Benzimidazole, 6-bromo-5-chloro-2-methyl-.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Bentham Science.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances, 12(35), 22967-22991.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
- Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (2012). Indian Journal of Pharmaceutical Sciences, 74(4), 328-333.
Sources
- 1. isca.me [isca.me]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 5. oncodaily.com [oncodaily.com]
- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
6-Bromo-5-chloro-1-ethyl-2-methyl-1h-benzimidazole proper disposal procedures
Executive Summary: The Halogen Imperative
Proper disposal of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole is not merely a regulatory box-checking exercise; it is a critical safety operation dictated by its chemical structure.
As a halogenated heteroaromatic compound, this molecule contains both Bromine and Chlorine . This specific substitution pattern renders it ineligible for standard "fuel blending" waste streams often used for non-halogenated organics.[1] If misrouted to a standard cement kiln, the combustion of this compound generates corrosive acid gases (HBr and HCl) and potentially persistent organic pollutants (dioxins/furans).
Immediate Action Required: All waste containing this compound must be segregated into Halogenated Waste streams destined for high-temperature incineration with acid gas scrubbing.
Chemical Profile & Hazard Assessment
To understand the disposal protocol, we must first validate the hazards inherent to the molecule’s structure.
| Feature | Chemical Component | Disposal Implication |
| Core Structure | Benzimidazole Ring | High thermal stability; requires high-temperature incineration (>1100°C) for complete destruction. |
| Halogens | Bromine (C-6) & Chlorine (C-5) | CRITICAL: Classifies waste as "Halogenated."[2] Prohibits disposal in standard solvent drains or non-halogenated waste drums.[1] |
| Physical State | Solid (Crystal/Powder) | Dust generation risk during transfer. Requires "double-bagging" or rigid containment. |
| Toxicity Class | Irritant / Aquatic Tox | Likely toxic to aquatic life (common for benzimidazoles). Zero discharge to sewer systems allowed. |
Segregation Strategy: The "Zero-Cross-Contamination" Rule
The most common compliance failure in laboratories is the accidental mixing of halogenated solids with general trash or non-halogenated solvents. Use this compatibility matrix to ensure stream integrity.
Waste Stream Compatibility Table
| Waste Stream | Status for this Chemical | Operational Logic |
| Halogenated Solvents/Solids | ✅ COMPATIBLE | This is the ONLY correct stream. It is routed to specialized incinerators. |
| Non-Halogenated Solvents | ❌ INCOMPATIBLE | Mixing renders the entire drum "Halogenated," tripling disposal costs and complicating fuel blending. |
| Biohazardous Waste | ❌ INCOMPATIBLE | Do not autoclave this chemical. Heat may volatilize toxic halogens. |
| Regular Trash | ❌ ILLEGAL | Strictly prohibited. Violates RCRA and local environmental laws. |
| Sewer/Drain | ❌ ILLEGAL | Benzimidazoles are persistent in water; zero discharge permitted. |
Operational Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Consumables)
Applicable for: Expired stocks, weighing boats, contaminated gloves, and paper towels.
-
Containment: Collect solid waste in a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Hazardous Solid Waste" bag (6-mil thickness).
-
Labeling: Affix a hazardous waste tag immediately.
-
Chemical Name: Write the full name (do not use abbreviations like "Benzimidazole derivative").
-
Constituents: Explicitly list "Bromine" and "Chlorine" to alert downstream handlers.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Sealing: If using bags, use the "gooseneck" seal method (twist, fold over, and tape) to prevent dust release.
-
Secondary Containment: Store the sealed container in a secondary bin labeled "Halogenated Solids" until pickup.
Protocol B: Liquid Waste (Mother Liquors/HPLC Effluent)
Applicable for: Reaction mixtures or HPLC waste containing the compound.
-
Stream Selection: Pour waste only into the carboy designated "Halogenated Organic Waste."
-
pH Check: Ensure the solution pH is between 5 and 9. If the synthesis involved strong acids/bases, neutralize strictly before adding to the solvent carboy to prevent exothermic reactions or gas evolution inside the drum.
-
Cap Management: Keep the carboy cap closed whenever not actively pouring. Do not leave funnels in the neck (a common OSHA violation).
-
Log Entry: Record the volume and estimated concentration on the carboy's accumulation log.
Spill Management & Contingency
Pre-requisite: Wear Nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.
Scenario: Dry Powder Spill
-
Isolate: Mark the area.[1] Turn off nearby fans/drafts to prevent dust spread.
-
Dampen: Gently mist the powder with a paper towel soaked in an inert solvent (e.g., isopropyl alcohol) or water. Do not sweep dry dust, as this aerosolizes the halogens.
-
Wipe: Wipe up the damp material.
-
Dispose: Place all cleanup materials into the Halogenated Solid Waste bag.
-
Wash: Clean the surface with soap and water; collect this rinse water into Halogenated Liquid Waste .
Decision Workflow (Visualization)
The following diagram illustrates the critical decision logic for disposing of this compound.
Figure 1: Decision tree for the segregation and disposal of halogenated benzimidazole waste. Note the convergence on the Halogenated Stream to ensure proper incineration.
Regulatory Compliance (RCRA/EPA)
While this specific compound may not be individually "P-listed" or "U-listed" by the US EPA, it falls under strict regulatory categories due to its characteristics.
-
Waste Code Assignment:
-
If the waste is a spent solvent mixture: F001/F002 (Spent Halogenated Solvents).[3]
-
If discarded as a pure solid product: Hazardous Waste Solid, Organic, N.O.S. (Not Otherwise Specified).
-
-
Generator Responsibility: You are required to characterize the waste.[1][4] The presence of Br/Cl atoms mandates that you declare it as halogen-bearing to your waste hauler.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
U.S. Environmental Protection Agency (EPA). (2022).[5] Solvents in the Workplace: How to Determine if They Are Hazardous Waste. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
